3alpha-Hydroxyandrost-4-en-17-one
Description
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 |
InChI Key |
VMYTXBKVYDESSJ-HKQXQEGQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3α-Hydroxyandrost-4-en-17-one
This guide provides a comprehensive technical overview of 3α-Hydroxyandrost-4-en-17-one, an androgenic steroid metabolite. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, metabolism, mechanism of action, and analytical methods.
Core Concepts
3α-Hydroxyandrost-4-en-17-one is a C19 steroid and a metabolite of androstenedione.[1] It is classified as a 3-hydroxy steroid and functions as an androgen.[2] The orientation of the hydroxyl group at the 3-alpha position is a key structural feature that influences its biological activity and metabolic fate.[1] This compound is an intermediate in the complex network of steroidogenesis.
Physicochemical Properties
3α-Hydroxyandrost-4-en-17-one is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈O₂ | [2] |
| Molecular Weight | 288.4 g/mol | [2] |
| IUPAC Name | (3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [2] |
| CAS Number | 2791-99-3 | [2] |
| Synonyms | 3α-Hydroxy-4-androstenone, Androst-4-en-17-one, 3-hydroxy-, (3α)- | [2] |
| XLogP3 | 2.8 | [2] |
Synthesis and Metabolism
The synthesis and metabolism of 3α-Hydroxyandrost-4-en-17-one are intrinsically linked to the broader pathways of steroidogenesis.
Synthesis
A convenient method for the synthesis of 3α-hydroxy-4-androsten-17-one involves the reduction of 4-androstene-3,17-dione.[1]
Experimental Protocol: Synthesis of 3α-Hydroxyandrost-4-en-17-one [1]
-
Substrate: 4-androstene-3,17-dione
-
Reducing Agent: Potassium trisiamylborohydride (KS-Selectride)
-
Procedure:
-
Dissolve 4-androstene-3,17-dione in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of potassium trisiamylborohydride (KS-Selectride) to the cooled substrate solution with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
-
Yield: Approximately 50%.[1]
-
Product Characterization: The structure of the synthesized 3α-Hydroxyandrost-4-en-17-one can be confirmed using NMR and mass spectrometry.[1]
Metabolism
3α-Hydroxyandrost-4-en-17-one is a metabolite of androstenedione, a key steroid hormone. The conversion is catalyzed by hydroxysteroid dehydrogenases (HSDs). Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) is responsible for the reduction of the 3-keto group of androstenedione to a 3α-hydroxyl group. This is a reversible reaction, and 3α-HSD can also catalyze the oxidation of 3α-Hydroxyandrost-4-en-17-one back to androstenedione.
Figure 1: Metabolic conversion of Androstenedione.
Mechanism of Action: Androgen Receptor Signaling
As an androgen, 3α-Hydroxyandrost-4-en-17-one is presumed to exert its biological effects through the androgen receptor (AR), a member of the nuclear receptor superfamily.
Signaling Pathway:
-
Ligand Binding: 3α-Hydroxyandrost-4-en-17-one, being a lipophilic molecule, can diffuse across the cell membrane and bind to the androgen receptor located in the cytoplasm.
-
Conformational Change and Translocation: Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the ligand-bound AR forms a homodimer and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The AR dimer recruits co-activators or co-repressors to the transcriptional machinery, leading to the up- or down-regulation of gene expression. This results in the physiological effects associated with androgens.
Figure 2: Androgen Receptor Signaling Pathway.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol is adapted from a general method for assessing the binding affinity of compounds to the androgen receptor.[3]
-
Objective: To determine the relative binding affinity (IC₅₀) of 3α-Hydroxyandrost-4-en-17-one for the androgen receptor.
-
Materials:
-
Cytosolic fraction containing the androgen receptor (e.g., from hamster prostate).[3]
-
Radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT).
-
Unlabeled 3α-Hydroxyandrost-4-en-17-one (test compound).
-
Unlabeled dihydrotestosterone (DHT) as a positive control.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound (3α-Hydroxyandrost-4-en-17-one) and the positive control (DHT).
-
In a multi-well plate, incubate a fixed concentration of the cytosolic AR preparation with a fixed concentration of [³H]DHT in the presence of varying concentrations of the test compound or DHT.
-
Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Separate the bound from the free radioligand using a suitable method (e.g., dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound [³H]DHT against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]DHT.
-
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of 3α-Hydroxyandrost-4-en-17-one and other steroids in biological matrices, such as urine.
Experimental Protocol: Urinary Steroid Profiling by GC-MS [4][5]
This protocol outlines a general workflow for the analysis of urinary steroids.
-
Sample Preparation:
-
Hydrolysis: Urinary steroid conjugates (glucuronides and sulfates) are enzymatically hydrolyzed using β-glucuronidase/sulfatase to release the free steroids.[4][5]
-
Extraction: The free steroids are extracted from the urine matrix using a solid-phase extraction (SPE) C18 cartridge.[6]
-
Derivatization: The extracted steroids are derivatized to increase their volatility and improve their chromatographic properties. A common method is a two-step derivatization involving methoxyamine hydrochloride to form methyloxime derivatives of the keto groups, followed by silylation with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers of the hydroxyl groups.[5]
-
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent gas chromatograph (or equivalent) is used for separation.[6]
-
Column: A capillary column suitable for steroid analysis, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is employed.[6]
-
Carrier Gas: Helium is used as the carrier gas.[6]
-
Oven Temperature Program: A temperature gradient is used to separate the different steroids. A typical program might start at a lower temperature and ramp up to a higher temperature.[5]
-
Mass Spectrometer: A mass spectrometer is used for detection and identification. The instrument is typically operated in electron ionization (EI) mode.
-
Data Acquisition: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known steroids.
-
-
Data Analysis:
-
Identification: Steroids are identified based on their retention times and mass spectra compared to those of authentic reference standards.
-
Quantification: The concentration of each steroid is determined by comparing its peak area to that of an internal standard.
-
Figure 3: GC-MS Workflow for Urinary Steroid Profiling.
Conclusion
3α-Hydroxyandrost-4-en-17-one is a significant androgenic steroid metabolite with a well-defined chemical structure and a clear role in steroid metabolism. Its synthesis can be achieved through the stereoselective reduction of androstenedione. While its primary mechanism of action is believed to be through the androgen receptor, further quantitative studies are needed to fully elucidate its binding affinity and potency. The analytical methods described, particularly GC-MS, provide robust and reliable means for its detection and quantification in biological samples, which is crucial for both research and clinical applications. This guide provides a foundational understanding for professionals engaged in the study of steroid biochemistry and its implications in health and disease.
References
- 1. Synthesis of the allylic gonadal steroids, 3 alpha-hydroxy-4-pregnen-20-one and 3 alpha-hydroxy-4-androsten-17-one, and of 3 alpha-hydroxy-5 alpha-pregnan-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]
- 3. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
3alpha-Hydroxyandrost-4-en-17-one structure and chemical properties
An In-depth Technical Guide to 3α-Hydroxyandrost-4-en-17-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of 3α-hydroxyandrost-4-en-17-one, an androgenic steroid. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and visualization of relevant biological pathways.
Chemical Structure and Identifiers
3α-Hydroxyandrost-4-en-17-one is a stereoisomer of the more commonly referenced 3β-hydroxyandrost-4-en-17-one.[1] The orientation of the hydroxyl group at the C3 position is below the plane of the steroid ring, a key determinant of its biological activity and metabolic fate.[1] It is classified as a 3-hydroxy steroid and an androgen.[2]
Table 1: Chemical Identifiers for 3α-Hydroxyandrost-4-en-17-one
| Identifier | Value | Reference |
| IUPAC Name | (3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [2] |
| CAS Number | 2791-99-3 | [2][3] |
| Molecular Formula | C₁₉H₂₈O₂ | [1][2][3] |
| InChI | InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | [2] |
| InChIKey | VMYTXBKVYDESSJ-HKQXQEGQSA-N | [1][2] |
| Canonical SMILES | C[C@]12CC--INVALID-LINK--O | [1][2] |
| Synonyms | 3-alpha-hydroxy-4-androsten-17-one, 4-Androsten-3alpha-ol-17-one | [1][2][3] |
Physicochemical Properties
Table 2: Physicochemical Properties of 3α-Hydroxyandrost-4-en-17-one
| Property | Value | Source |
| Molecular Weight | 288.4 g/mol | [1][2][3] |
| Monoisotopic Mass | 288.208930132 Da | [2] |
| XLogP3 | 2.8 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Solubility | Being a steroid, it is expected to have low solubility in water and be more soluble in organic solvents like ethanol, acetone, and chloroform.[5] | Inferred |
Biological Activity and Signaling Pathways
As an androgen, 3α-hydroxyandrost-4-en-17-one is expected to exert its biological effects primarily through the androgen receptor (AR). Androgen signaling is broadly categorized into genomic and non-genomic pathways.[6]
-
Genomic Pathway: This classical pathway involves the binding of the androgen to the AR in the cytoplasm, leading to the dissociation of heat shock proteins.[7] The hormone-receptor complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of target genes.[7][8] This process is relatively slow, taking hours to manifest its effects.
-
Non-Genomic Pathway: Androgens can also elicit rapid cellular responses that are independent of gene transcription.[6][7] This can involve AR localized to the plasma membrane, leading to the activation of second messenger cascades, such as the Src/Raf-1/Erk-2 pathway.[7]
Below is a diagram illustrating the general androgen signaling pathways.
References
- 1. 3-Hydroxyandrost-4-en-17-one | 2791-99-3 | Benchchem [benchchem.com]
- 2. 3-Hydroxy-4-androsten-17-one | C19H28O2 | CID 6914763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyandrost-4-en-17-one | C19H28O2 | CID 151043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
An In-depth Technical Guide on the Discovery and History of 3alpha-Hydroxyandrost-4-en-17-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 3alpha-Hydroxyandrost-4-en-17-one. This steroid, a significant metabolite in androgen biosynthesis and metabolism, has been a subject of interest since the "golden age" of steroid chemistry. This document details its physicochemical properties, historical context, synthesis methodologies, and its role in biological pathways. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in steroid biochemistry and drug development.
Introduction
This compound, a stereoisomer of the more commonly known 3beta-hydroxyandrost-4-en-17-one, is a C19 steroid that plays a crucial role as an intermediate in the intricate network of steroidogenesis. Its significance lies in its position within the metabolic pathways of androgens, where it is enzymatically derived from androstenedione. The stereochemistry at the C3 position, with the hydroxyl group in the alpha orientation, dictates its specific interactions with enzymes and its subsequent metabolic fate, distinguishing it from its beta counterpart.[1] The study of this compound contributes to a deeper understanding of the regulation of steroid hormone synthesis and metabolism.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [2] |
| Molecular Formula | C₁₉H₂₈O₂ | [2] |
| Molecular Weight | 288.4 g/mol | [2] |
| CAS Number | 2791-99-3 | [2] |
| Appearance | White to off-white powder | Commercially available data |
| Melting Point | Not precisely defined in searches | |
| Solubility | Soluble in organic solvents like acetonitrile | [2] |
| XLogP3 | 2.8 | [2] |
Historical Context and Discovery
The initial synthesis and characterization of many steroid intermediates, including isomers of 3-hydroxyandrost-4-en-17-one, occurred during the "golden age" of steroid chemistry, spanning from the 1930s to the 1950s.[1] While the specific first isolation of the 3-alpha isomer is not prominently documented in readily available literature, its existence and importance became apparent through the extensive investigation of testosterone and other androgen metabolic pathways. For context, the related compound epiandrosterone (3β-hydroxy-5α-androstan-17-one) was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning from over 17,000 liters of male urine, highlighting the intensive efforts of that era to uncover steroid structures.[3]
The development of stereoselective reduction techniques for steroidal 4-ene-3-ketones was a critical step in allowing for the specific synthesis and study of isomers like this compound.[4][5]
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound involves the stereoselective reduction of androst-4-ene-3,17-dione.
Stereoselective Reduction of Androst-4-ene-3,17-dione
A convenient and effective method for the synthesis of this compound utilizes potassium trisiamylborohydride (KS-Selectride) as the reducing agent.[6]
Experimental Protocol:
-
Reaction Setup: Androst-4-ene-3,17-dione is used as the substrate. The reaction is typically carried out in an inert solvent under an inert atmosphere.
-
Reduction: Potassium trisiamylborohydride (KS-Selectride) is added to the solution containing the substrate. The reaction mixture is stirred at a controlled temperature.
-
Quenching and Extraction: The reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
Purification: The crude product is purified using techniques such as column chromatography to separate the 3-alpha isomer from the 3-beta isomer and other byproducts. The reported yield for this specific synthesis is approximately 50%.[6]
-
Characterization: The structure and purity of the final product are confirmed using NMR and mass spectrometry.[6]
Purification of this compound
Purification of this compound is crucial to separate it from its 3-beta isomer and other reaction byproducts.
Experimental Protocol:
-
Chromatography: Column chromatography is a standard method for the separation of steroid isomers. A silica gel column is typically used with a gradient of organic solvents (e.g., a hexane/ethyl acetate mixture).
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the desired product.
-
Crystallization: Further purification can be achieved by crystallization from a suitable solvent system.
Biological Role and Signaling Pathways
This compound is a key intermediate in the metabolic pathway of androgens. Its formation and further metabolism are catalyzed by hydroxysteroid dehydrogenases (HSDs).
Enzymatic Formation
The primary enzyme responsible for the formation of this compound is 3alpha-hydroxysteroid dehydrogenase (3α-HSD) . This enzyme catalyzes the reversible reduction of the 3-keto group of androstenedione to a 3-alpha-hydroxyl group.
The reaction can be summarized as:
Androst-4-ene-3,17-dione + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺
Different isozymes of 3α-HSD exist with varying substrate specificities and tissue distribution.[7]
Signaling Pathway
The formation of this compound is an integral part of the androgen metabolism pathway. The following diagram illustrates its position in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxy-4-androsten-17-one | C19H28O2 | CID 6914763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 4. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of the allylic gonadal steroids, 3 alpha-hydroxy-4-pregnen-20-one and 3 alpha-hydroxy-4-androsten-17-one, and of 3 alpha-hydroxy-5 alpha-pregnan-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
Mechanism of action of 3alpha-Hydroxyandrost-4-en-17-one
An In-depth Technical Guide on the Core Mechanism of Action of 3alpha-Hydroxyandrost-4-en-17-one
Introduction
This compound is a steroid molecule belonging to the androstane family. While direct and extensive research on the specific mechanism of action of this compound is limited in publicly available scientific literature, its structural similarity to other well-characterized androgens and neurosteroids allows for a scientifically inferred understanding of its potential biological activities. This technical guide will provide a comprehensive overview of the putative mechanisms of action of this compound, drawing upon data from closely related compounds. The primary focus will be on its potential roles in androgenic signaling and as a modulator of neurotransmitter receptors.
This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced activities of endogenous and synthetic steroids. All quantitative data from related compounds are presented in structured tables, and detailed experimental protocols for key investigative assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to ensure clarity and aid in comprehension.
Putative Metabolic Pathways
This compound is positioned within the complex metabolic network of steroidogenesis. It is structurally related to key androgens such as testosterone and dehydroepiandrosterone (DHEA). The interconversion between 3-keto and 3-hydroxy steroids is a critical regulatory step in androgen action, primarily catalyzed by hydroxysteroid dehydrogenases (HSDs). The stereochemistry at the 3-position (alpha versus beta) significantly influences the biological activity and metabolic fate of the steroid[1].
Caption: Putative Metabolic Pathways of this compound.
Core Mechanisms of Action
Based on the activities of structurally similar steroids, the mechanism of action of this compound can be postulated to occur through two primary avenues: genomic and non-genomic pathways.
Genomic Pathway: Androgen Receptor Modulation
As an androstane steroid, this compound may exhibit affinity for the androgen receptor (AR). The binding of an androgen to the AR in the cytoplasm leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Within the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes. This pathway is responsible for the classical androgenic effects, such as the development of male sexual characteristics and anabolic activity in muscle tissue[2].
References
An In-depth Technical Guide to 3alpha-Hydroxyandrost-4-en-17-one
This technical guide provides a comprehensive overview of 3alpha-Hydroxyandrost-4-en-17-one, a steroid metabolite of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physical properties, metabolic context, and relevant experimental methodologies.
Chemical Identity and Properties
CAS Number: 2791-99-3[1]
Molecular Formula: C₁₉H₂₈O₂
Molecular Weight: 288.42 g/mol
Synonyms: A comprehensive list of synonyms for this compound is provided in Table 1.
Table 1: Synonyms for this compound
| Synonym |
| 3α-Hydroxyandrost-4-en-17-one |
| 3-alpha-hydroxy-4-androsten-17-one |
| (3α)-3-Hydroxyandrost-4-en-17-one |
| Androst-4-en-17-one, 3-hydroxy-, (3α)- |
| 4-Androsten-3α-ol-17-one |
| UNII-SU90O934CB |
| CHEBI:229005 |
| CHEMBL2058263 |
| (3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Metabolic Pathway of Androstenedione
This compound is a key intermediate in the metabolic pathway of androstenedione, a precursor to both androgens and estrogens. The conversion of androstenedione is a critical step in steroidogenesis, and the subsequent metabolism to this compound is primarily catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). This metabolic pathway is crucial for regulating the levels of active androgens.
Caption: Metabolic conversion of Androstenedione.
Experimental Protocols
Hydroxysteroid Dehydrogenase (HSD) Activity Assay
This protocol describes a general method for determining the activity of hydroxysteroid dehydrogenases, which can be adapted to measure the conversion of this compound. The assay is based on the change in absorbance at 340 nm resulting from the reduction or oxidation of NAD⁺/NADH.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
0.1 M Sodium pyrophosphate buffer, pH 9.0
-
0.01 M NAD⁺ solution
-
Substrate solution (e.g., 1 mg/mL this compound in ethanol)
-
Enzyme preparation (e.g., purified 3α-HSD or cell lysate)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
2.5 mL of 0.1 M Sodium pyrophosphate buffer, pH 9.0
-
0.2 mL of 0.01 M NAD⁺ solution
-
0.1 mL of enzyme preparation
-
-
Incubation: Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to reach thermal equilibrium.
-
Baseline Reading: Measure the initial absorbance at 340 nm.
-
Reaction Initiation: Add 0.2 mL of the substrate solution to the cuvette and mix gently.
-
Absorbance Measurement: Record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Caption: Workflow for a hydroxysteroid dehydrogenase activity assay.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 288.42 g/mol |
| CAS Number | 2791-99-3[1] |
| Molecular Formula | C₁₉H₂₈O₂ |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Conclusion
This compound is a steroid of significant importance in the field of endocrinology and drug development. Its role as a metabolite of androstenedione and its interaction with hydroxysteroid dehydrogenases make it a key molecule in the regulation of androgen activity. The information and protocols provided in this guide offer a foundational resource for researchers and scientists working with this compound. Further investigation into its specific biological functions and the development of detailed synthesis protocols will continue to be areas of active research.
References
The Endogenous Steroid 3α-Hydroxyandrost-4-en-17-one: A Technical Overview of its Natural Occurrence in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Hydroxyandrost-4-en-17-one, an androgen steroid hormone, is a critical intermediate in the intricate web of steroid biosynthesis and metabolism in mammals. As a metabolite of androstenedione, it plays a pivotal role in the pathways leading to the formation of potent androgens. This technical guide provides an in-depth exploration of the natural occurrence of 3α-Hydroxyandrost-4-en-17-one, its biosynthetic and metabolic pathways, and detailed methodologies for its quantification in biological matrices. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research.
Natural Occurrence and Physiological Concentrations
3α-Hydroxyandrost-4-en-17-one is a naturally occurring steroid in various mammalian species, including humans, rats, and pigs. Its presence has been identified in a range of biological fluids and tissues, reflecting its role in systemic and local androgen metabolism. The physiological concentrations of this steroid are crucial for understanding its biological significance and for establishing baseline levels in research and clinical settings.
While extensive quantitative data for 3α-Hydroxyandrost-4-en-17-one remains a subject of ongoing research, existing literature on steroid profiling provides a basis for its detection and quantification. The following tables summarize the current understanding of its presence in different mammalian samples, though specific concentration ranges for this particular steroid are often not individually reported in broader steroid panel studies.
Table 1: Reported Presence of 3α-Hydroxyandrost-4-en-17-one in Human Biological Samples
| Biological Matrix | Presence Reported | Method of Detection | Notes |
| Serum/Plasma | Yes[1][2] | LC-MS/MS | Often included in comprehensive steroid panels. |
| Urine | Yes[3][4][5] | GC-MS, LC-MS/MS | Detected as a metabolite of androgen metabolism. |
Table 2: Reported Presence of 3α-Hydroxyandrost-4-en-17-one in Other Mammalian Biological Samples
| Species | Biological Matrix | Presence Reported | Method of Detection | Notes |
| Rat | Plasma | Yes[6] | LC-MS/MS | Studied in models of endocrine disorders. |
| Rat | Liver | Yes[7] | Mass Spectrometry | Investigated in metabolism studies. |
| Bovine | Oviductal Fluid | Yes[1] | GC-MS/MS | Part of steroid profiling during the estrous cycle. |
| Bovine | Blood | Yes[8] | UHPLC-MS/MS | Included in multi-steroid analysis for doping control. |
| Porcine | Tissues | Yes[9] | - | Endogenous occurrence of various anabolic steroids has been studied. |
Biosynthesis and Metabolism
The formation and subsequent metabolic fate of 3α-Hydroxyandrost-4-en-17-one are governed by a series of enzymatic reactions within the steroidogenic pathways. Understanding these pathways is essential for elucidating its physiological function and for identifying potential targets for therapeutic intervention.
Biosynthetic Pathway
3α-Hydroxyandrost-4-en-17-one is primarily synthesized from androstenedione, a key C19 steroid. The conversion is catalyzed by aldo-keto reductase enzymes with 3α-hydroxysteroid dehydrogenase (3α-HSD) activity. These enzymes facilitate the reduction of the 3-keto group of androstenedione to a 3α-hydroxyl group.[10][11][12]
Figure 1: Simplified biosynthetic pathway of 3α-Hydroxyandrost-4-en-17-one.
Metabolic Pathway
Once formed, 3α-Hydroxyandrost-4-en-17-one can undergo further metabolism. A primary metabolic route is the reduction of its 17-keto group by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form 5α-androstane-3α,17β-diol, a potent androgen. Alternatively, it can be conjugated with glucuronic acid or sulfate to facilitate its excretion in urine.
Figure 2: Primary metabolic pathways of 3α-Hydroxyandrost-4-en-17-one.
Experimental Protocols
Accurate quantification of 3α-Hydroxyandrost-4-en-17-one in biological matrices is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard analytical techniques for this purpose.
Sample Preparation: Solid-Phase Extraction (SPE) for Serum/Plasma
This protocol outlines a general procedure for the extraction of steroids, including 3α-Hydroxyandrost-4-en-17-one, from serum or plasma.
-
Sample Pre-treatment: Thaw serum or plasma samples on ice. Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Internal Standard Spiking: To 500 µL of the supernatant, add an appropriate internal standard (e.g., a deuterated analog of the analyte) to correct for extraction losses and matrix effects.
-
Protein Precipitation: Add 1 mL of ice-cold methanol containing 0.1% formic acid. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elute the steroids with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantification by LC-MS/MS
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the steroids, followed by a re-equilibration step.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for androgens.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3α-Hydroxyandrost-4-en-17-one and its internal standard are monitored.
-
Figure 3: General experimental workflow for the quantification of 3α-Hydroxyandrost-4-en-17-one.
Quantification by GC-MS
-
Sample Preparation and Hydrolysis:
-
Derivatization:
-
To improve volatility and chromatographic performance, the extracted steroids must be derivatized. A common method is silylation.
-
Evaporate the extracted sample to dryness.
-
Add a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst such as ammonium iodide and ethanethiol.
-
Incubate at 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Carrier Gas: Helium.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the derivatized steroids.
-
Mass Spectrometry Detection: Electron ionization (EI) is used, and the mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.
-
Conclusion
3α-Hydroxyandrost-4-en-17-one is an endogenously produced steroid that serves as a key intermediate in androgen metabolism. While its presence in various mammalian biological fluids and tissues is established, further research is needed to fully elucidate its physiological concentration ranges and specific biological functions. The analytical methodologies outlined in this guide, particularly LC-MS/MS and GC-MS, provide the necessary tools for accurate and sensitive quantification, enabling researchers to further investigate the role of this important steroid in health and disease. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.
References
- 1. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The measurement of androst-4-en-17 beta-ol-3,11-dione (11-oxotestosterone) by radioimmunoassay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 4-hydroxyandrost-4-ene-3,17-dione by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 17 Endogenous and Exogenous Steroidal Hormones in Equine and Bovine Blood for Doping Control with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the efficacy of different androgens measured by LC-MS/MS in representing hyperandrogenemia and an evaluation of adrenal-origin androgens with a dexamethasone suppression test in patients with PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Endogenous Production of 3α-Hydroxyandrost-4-en-17-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Hydroxyandrost-4-en-17-one is an androgenic steroid that plays a role in the complex network of androgen biosynthesis and metabolism. As a 3-hydroxy steroid, its formation represents a key step in the modulation of androgenic activity, often through the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs). This technical guide provides an in-depth overview of the endogenous production of 3α-hydroxyandrost-4-en-17-one, focusing on the enzymatic pathways, key molecular players, and methodologies for its study. Understanding the biosynthesis of this and other androgens is critical for research in endocrinology, oncology (particularly in relation to hormone-dependent cancers like prostate cancer), and the development of novel therapeutics targeting androgen signaling pathways.
Biosynthetic Pathway of 3α-Hydroxyandrost-4-en-17-one
The endogenous production of 3α-hydroxyandrost-4-en-17-one is intrinsically linked to the metabolism of androstenedione (also known as androst-4-ene-3,17-dione), a central precursor in the synthesis of both androgens and estrogens. The primary reaction is the reduction of the 3-keto group of androstenedione to a 3α-hydroxyl group. This conversion is catalyzed by members of the aldo-keto reductase (AKR) superfamily, specifically those with 3α-HSD activity.
The broader context of androgen metabolism is crucial for understanding the significance of this pathway. Androstenedione itself is synthesized from dehydroepiandrosterone (DHEA) by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).[1][2] Androstenedione can then be converted to the more potent androgen testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD).[3] The reduction of androstenedione at the 3-position to form 3α-hydroxyandrost-4-en-17-one represents a parallel metabolic route.
Key Enzymes in the Production of 3α-Hydroxyandrost-4-en-17-one
The primary enzymes responsible for the synthesis of 3α-hydroxyandrost-4-en-17-one are 3α-hydroxysteroid dehydrogenases (3α-HSDs), which belong to the aldo-keto reductase (AKR) superfamily.
Aldo-Keto Reductase 1C2 (AKR1C2) , also known as type 3 3α-HSD, is a key enzyme in this conversion. While AKR1C2 is most extensively studied for its role in the inactivation of 5α-dihydrotestosterone (DHT) to 3α-androstanediol, its broad substrate specificity allows it to act on other 3-ketosteroids.[4][5] It is a cytosolic enzyme that utilizes NAD(P)H as a cofactor for the reduction of the keto group. The reverse oxidative reaction is also possible, though the reductive pathway is generally favored in a cellular context due to the high intracellular ratio of NADPH to NADP+.
Other members of the AKR1C subfamily, such as AKR1C1 and AKR1C4 , also possess 3α-HSD activity and may contribute to the formation of 3α-hydroxyandrost-4-en-17-one, although their substrate preferences and tissue distribution differ.[6]
Quantitative Data
Precise kinetic parameters for the conversion of androst-4-ene-3,17-dione to 3α-hydroxyandrost-4-en-17-one by human AKR1C2 are not extensively documented in the literature. However, data from related reactions and enzymes provide valuable insights into the efficiency of this biotransformation.
| Enzyme | Substrate | Product | Km (µM) | Vmax or kcat | Cofactor | Source |
| Rat Liver 3α-HSD | Androstanedione | Androsterone | - | - | NAD(P)+ | [7] |
| AKR1C3 | Androstenedione | Testosterone | 0.06 | - | NADPH | [8] |
| 17β-HSD (fungal) | Androstenedione | Testosterone | 24 | 1.8 µmol/min/mg | NADH | [9] |
| Human 3β-HSD2 | DHEA | Androstenedione | 13-23 | - | NAD+ | [5] |
Table 1: Kinetic Parameters of Related Steroidogenic Enzymes
Endogenous concentrations of 3α-hydroxyandrost-4-en-17-one in human tissues are not widely reported. However, the levels of its precursor, androstenedione, and other related androgens have been quantified in prostate tissue.
| Steroid | Normal Adult Prostate (ng/g wet tissue) | Benign Prostatic Hyperplasia (ng/g wet tissue) |
| Androstenedione | 0.13 ± 0.03 | Similar to normal |
| Testosterone | 0.25 ± 0.04 | Similar to normal |
| 5α-Dihydrotestosterone (DHT) | 1.22 ± 0.14 | 5.33 ± 0.46 |
| 3α-Androstanediol | 4.32 ± 0.49 | 1.40 ± 0.12 |
Table 2: Endogenous Steroid Concentrations in Human Prostate Tissue
Experimental Protocols
In Vitro 3α-Hydroxysteroid Dehydrogenase Activity Assay
This protocol is adapted from general spectrophotometric assays for HSD activity and is tailored for measuring the conversion of androst-4-ene-3,17-dione to 3α-hydroxyandrost-4-en-17-one.
Principle: The enzymatic reduction of the 3-keto group of androstenedione by 3α-HSD is coupled to the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time.
Materials:
-
Purified recombinant human AKR1C2 or cell lysate containing 3α-HSD activity.
-
Androst-4-ene-3,17-dione (substrate).
-
NADPH (cofactor).
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
96-well UV-transparent microplates or quartz cuvettes.
Procedure:
-
Prepare a stock solution of androst-4-ene-3,17-dione in a suitable organic solvent (e.g., ethanol or DMSO) and dilute to the desired final concentrations in the reaction buffer. Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a stock solution of NADPH in the reaction buffer.
-
In a microplate well or cuvette, combine the reaction buffer, NADPH solution, and the enzyme preparation.
-
Initiate the reaction by adding the androst-4-ene-3,17-dione solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
-
Perform control reactions lacking the enzyme or substrate to account for non-enzymatic NADPH degradation.
Analysis of Androgen Metabolism in Cell Culture
This protocol outlines a general procedure for studying the conversion of androstenedione in a cellular context, for example, using the LNCaP prostate cancer cell line.
Principle: Cells are incubated with a labeled or unlabeled precursor steroid, and the metabolites produced and secreted into the culture medium or retained within the cells are extracted and analyzed by chromatography and/or mass spectrometry.
Materials:
-
LNCaP cells (or other relevant cell line).
-
Cell culture medium and supplements.
-
Androst-4-ene-3,17-dione (labeled, e.g., with 14C or 13C, or unlabeled).
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate).
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional).
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or radiochemical detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Culture LNCaP cells to a desired confluency in multi-well plates.
-
Replace the culture medium with fresh medium containing a known concentration of androst-4-ene-3,17-dione.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 24 hours).
-
At each time point, collect the culture medium. For analysis of intracellular steroids, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Extract the steroids from the medium and/or cell lysate using an appropriate organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the samples by HPLC or LC-MS/MS to separate and identify the parent steroid and its metabolites, including 3α-hydroxyandrost-4-en-17-one.
-
Quantify the metabolites based on standard curves or the specific activity of the labeled precursor.
Logical Relationships in Cellular Androgen Metabolism
The production of 3α-hydroxyandrost-4-en-17-one does not occur in isolation. It is part of a complex network of enzymatic reactions that collectively determine the androgenic tone within a cell. The relative activities of 3α-HSD, 17β-HSD, and 5α-reductase, as well as the availability of cofactors, dictate the flux through the different metabolic pathways.
Conclusion
The endogenous production of 3α-hydroxyandrost-4-en-17-one is a facet of the intricate web of androgen metabolism, primarily catalyzed by 3α-hydroxysteroid dehydrogenases such as AKR1C2. While this specific conversion is less studied than the metabolism of more potent androgens like DHT, it represents a potential pathway for modulating the intracellular androgenic environment. Further research, particularly focused on obtaining precise kinetic data for this reaction and quantifying the endogenous levels of 3α-hydroxyandrost-4-en-17-one in various tissues, will be crucial for fully elucidating its physiological and pathophysiological significance. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore this and related pathways in androgen action.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. proteopedia.org [proteopedia.org]
- 4. Steroid Hormone Transforming Aldo-Keto Reductases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of mammalian 3α-hydroxysteroid dehydrogenase to 20α-hydroxysteroid dehydrogenase using loop chimeras: Changing specificity from androgens to progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Germline Mutations in Steroid Metabolizing Enzymes: A Focus on Steroid Transforming Aldo-Keto Reductases [mdpi.com]
- 8. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Methodological & Application
Application Note: Quantitative Analysis of -Hydroxyandrost-4-en-17-one by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of 3α-Hydroxyandrost-4-en-17-one, an androgenic steroid metabolite, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of steroids, a comprehensive protocol involving sample extraction, enzymatic hydrolysis, and chemical derivatization is essential for accurate quantification.[1] This document provides a step-by-step experimental protocol, instrument parameters, and data presentation guidelines suitable for clinical research and pharmaceutical applications. The GC-MS technique is widely regarded as a reference method for steroid profiling due to its high chromatographic resolution and specificity.[2][3]
Introduction
3α-Hydroxyandrost-4-en-17-one is a naturally occurring steroid hormone and a metabolite within the androgen biosynthesis pathway.[4] Accurate measurement of steroids and their metabolites in biological matrices is crucial for diagnosing endocrine disorders, monitoring hormone replacement therapy, and in sports anti-doping analysis.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for steroid profiling, offering excellent separation and definitive identification.[6] However, the analysis of steroids like 3α-Hydroxyandrost-4-en-17-one by GC-MS requires a meticulous sample preparation process to enhance their volatility and thermal stability. This typically involves hydrolysis of conjugated metabolites followed by a two-step derivatization to protect the hydroxyl and ketone functional groups.[6]
Experimental Workflow
The overall workflow for the analysis of 3α-Hydroxyandrost-4-en-17-one is depicted below. The process begins with sample preparation to isolate the analyte from the matrix and concludes with data acquisition and analysis.
Caption: Experimental workflow for GC-MS analysis.
Detailed Protocols
Materials and Reagents
-
Standards: 3α-Hydroxyandrost-4-en-17-one and a suitable internal standard (e.g., d3-Testosterone).
-
Solvents: Methanol, Acetonitrile, n-Hexane, Ethyl Acetate (all HPLC or GC grade).
-
Reagents: Methoxyamine hydrochloride, Pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Ammonium Iodide (NH₄I), Dithioerythritol (DTE).
-
Enzymes: β-glucuronidase from E. coli.
-
Buffers: Phosphate buffer (pH 7.0), Carbonate buffer.
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg).
Sample Preparation
-
Internal Standard: Spike 1 mL of the biological sample (urine or serum) with the internal standard solution.
-
Hydrolysis (for urine samples): To deconjugate the steroid metabolites, add 1 mL of phosphate buffer and 50 µL of β-glucuronidase solution to the sample.[7] Incubate the mixture at 55-60°C for 1-2 hours.[7]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol in water to remove interferences.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.[8]
-
Elute the analyte with 2 mL of ethyl acetate or methanol.
-
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45-50°C.
Chemical Derivatization
A two-step derivatization is performed to protect both the ketone and hydroxyl groups, which improves volatility and chromatographic performance.[6]
-
Methoximation (Ketone Group): Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Heat the mixture at 60°C for 30 minutes.
-
Silylation (Hydroxyl Group): After cooling, add 50 µL of a silylating agent mixture, such as MSTFA containing catalysts (e.g., MSTFA/NH₄I/DTE).[9] Heat the vial at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) ether derivative.[8][10] The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis can be performed on any standard GC-MS system. The parameters below serve as a typical starting point.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1.0 µL injection volume) |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | Initial 150°C, hold 2 min; ramp at 7°C/min to 315°C, hold 10 min[8] |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| MS Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-600) |
Data Presentation and Results
Quantitative analysis is performed using a calibration curve generated from standards prepared at various concentrations. The analyte concentration is calculated based on the peak area ratio of the analyte to the internal standard.
Mass Spectrometry
The derivatized 3α-Hydroxyandrost-4-en-17-one will be a Methoxyimino-Trimethylsilyl (MO-TMS) derivative. The molecular weight of the underivatized compound is 288.4 g/mol .[4][11] The EI mass spectrum will show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of methyl groups (-15 Da) or trimethylsilanol (TMSOH, -90 Da).[10] These fragments are crucial for identification and for setting up a sensitive SIM method.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the GC-MS analysis. These values are representative for steroid analysis and should be confirmed during in-house method validation.[2][5][8][9]
| Analyte (Derivative) | Expected RT (min) | Monitored Ions (m/z) for SIM | LOQ (ng/mL) |
| 3α-OH-androst-4-en-17-one (MO-TMS) | 18 - 25 | m/z (M⁺), m/z (M-15), m/z (M-90) | 1.0 - 5.0 |
| Internal Standard (e.g., d3-T-MO-TMS) | Varies | Specific ions for IS | N/A |
Note: Specific ions must be determined empirically by analyzing the mass spectrum of a pure standard.
Biochemical Context
3α-Hydroxyandrost-4-en-17-one is part of the complex steroidogenesis network. Understanding its relationship to other key androgens like Testosterone and Dihydrotestosterone (DHT) is vital for interpreting analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Bringing GC–MS profiling of steroids into clinical applications [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxy-4-androsten-17-one | C19H28O2 | CID 6914763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Hydroxyandrost-4-en-17-one | C19H28O2 | CID 151043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3α-Hydroxyandrost-4-en-17-one using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Hydroxyandrost-4-en-17-one is an androgenic steroid hormone that plays a role in various physiological processes. As a metabolite of androstenedione, its accurate quantification in biological matrices is crucial for understanding steroid metabolism and its implications in endocrinology, drug development, and clinical research. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to multiplex the analysis of several analytes in a single run. This application note provides a detailed protocol for the detection and quantification of 3α-Hydroxyandrost-4-en-17-one in human serum using LC-MS/MS.
Signaling Pathway
The metabolic pathway of 3α-Hydroxyandrost-4-en-17-one is intrinsically linked to the broader steroidogenesis network. Androstenedione, a key intermediate in the synthesis of androgens and estrogens, serves as the primary precursor. The conversion is catalyzed by hydroxysteroid dehydrogenases (HSDs), which are responsible for the reduction of the ketone group at the C3 position.
Experimental Workflow
The overall workflow for the analysis of 3α-Hydroxyandrost-4-en-17-one involves sample preparation, LC-MS/MS analysis, and data processing. A robust sample preparation procedure is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.
Application Notes and Protocols: Structural Elucidation of 3α-Hydroxyandrost-4-en-17-one using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
A complete set of assigned ¹H and ¹³C NMR data for 3α-Hydroxyandrost-4-en-17-one is crucial for its unequivocal identification. Although a definitive, published dataset for this specific molecule could not be located, Table 1 and Table 2 present expected chemical shift ranges for the key protons and carbons based on the analysis of structurally related androstane steroids. These tables serve as a guide for researchers in assigning their experimentally obtained spectra.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for 3α-Hydroxyandrost-4-en-17-one in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~3.6 - 4.1 | m | |
| H-4 | ~5.3 | s | |
| H-18 (CH₃) | ~0.9 | s | |
| H-19 (CH₃) | ~1.2 | s | |
| Other CH, CH₂ | 0.8 - 2.5 | m |
Disclaimer: The predicted chemical shift values are based on data from structurally similar steroids and may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3α-Hydroxyandrost-4-en-17-one in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~65 - 75 |
| C-4 | ~123 |
| C-5 | ~170 |
| C-17 | >200 (Ketone) |
| C-18 (CH₃) | ~13 |
| C-19 (CH₃) | ~17 |
| Other CH, CH₂, C | 20 - 60 |
Disclaimer: The predicted chemical shift values are based on data from structurally similar steroids and may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to yield high-quality spectra suitable for the complete structural elucidation of 3α-Hydroxyandrost-4-en-17-one.
Sample Preparation
-
Sample Purity: Ensure the sample of 3α-Hydroxyandrost-4-en-17-one is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for steroids. For quantitative NMR, a precise amount of an internal standard can be added.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
2D NMR Spectroscopy
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecular structure.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: Use default parameters provided by the spectrometer software and optimize as needed.
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).
-
Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Parameters: Optimize the spectral widths in both dimensions to cover all proton and carbon signals.
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters: The long-range coupling constant (J) is typically set to 8 Hz.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of 3α-Hydroxyandrost-4-en-17-one and the key NMR correlations.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key HMBC correlations for structural assignment.
Application Notes and Protocols for the Quantification of 3α-Hydroxyandrost-4-en-17-one in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3α-Hydroxyandrost-4-en-17-one, an important metabolite of androgens, serves as a significant biomarker in various clinical and research settings. Its accurate quantification in human urine is crucial for understanding steroid metabolism, diagnosing endocrine disorders, and in the context of sports anti-doping control. This document provides a detailed protocol for the sensitive and specific quantification of 3α-Hydroxyandrost-4-en-17-one in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for this purpose.
The protocol herein outlines the necessary steps from sample collection and preparation, including enzymatic hydrolysis of conjugated steroids, to the instrumental analysis and data acquisition.
Experimental Workflow
The overall experimental workflow for the quantification of 3α-Hydroxyandrost-4-en-17-one in human urine is depicted below.
Caption: Experimental workflow for urinary 3α-Hydroxyandrost-4-en-17-one analysis.
Detailed Experimental Protocol
This protocol is a composite methodology based on established procedures for urinary steroid analysis.[1][2][3]
1. Materials and Reagents:
-
3α-Hydroxyandrost-4-en-17-one analytical standard
-
Isotopically labeled internal standard (e.g., d5-3α-Hydroxyandrost-4-en-17-one)
-
β-Glucuronidase from Helix pomatia[2]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 60 mg)[2]
-
Acetate buffer
-
Sodium ascorbate
2. Sample Collection and Storage:
-
A 24-hour urine collection is ideal for calculating daily excretion rates.[4][5] Random or untimed samples are also acceptable for identifying metabolic errors.[4][5]
-
Collect urine in a clean, preservative-free container.[4]
-
Record the total 24-hour volume if applicable.[4]
-
Store samples at 4°C for short-term storage or frozen at -20°C or lower for long-term stability.[4][5]
3. Sample Preparation:
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the urine at 1200 x g to remove any particulate matter.[2]
-
Enzymatic Hydrolysis:
-
To 1 mL of the centrifuged urine, add an appropriate amount of the isotopically labeled internal standard.
-
Add acetate/sodium ascorbate buffer (pH 4.8) to the sample.[2]
-
Add 100 µL of β-glucuronidase from Helix pomatia.[2]
-
Incubate the mixture for 2 hours at 46°C in a shaking water bath to deconjugate the steroids.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[2][3]
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.[2][3]
-
Elute the steroids with 1 mL of methanol into a clean collection tube.[2][3]
-
-
Evaporation and Reconstitution:
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separation.[1]
-
Mobile Phase A: 0.01% formic acid and 1 mM ammonium formate in water.[1]
-
Mobile Phase B: 0.01% formic acid and 1 mM ammonium formate in methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for androgens.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
Optimization: The MRM transitions, collision energy, and other MS parameters should be optimized by infusing the analytical standard of 3α-Hydroxyandrost-4-en-17-one.
-
5. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of 3α-Hydroxyandrost-4-en-17-one into a steroid-free urine matrix.
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 3α-Hydroxyandrost-4-en-17-one in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of androgens and other steroids in human urine using LC-MS/MS, which can be expected for a validated method for 3α-Hydroxyandrost-4-en-17-one.
| Parameter | Typical Value Range | Reference(s) |
| Limit of Detection (LOD) | 0.03 - 90 ng/mL | [1] |
| Limit of Quantification (LOQ) | 5 ng/mL | [6] |
| Linearity (R²) | > 0.99 | [1] |
| Recovery | 80 - 120% | [7] |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
Note: The values presented are a general guide from methods analyzing multiple steroids. Method-specific validation is required to establish performance characteristics for 3α-Hydroxyandrost-4-en-17-one.
Signaling Pathway
The following diagram illustrates the general metabolic pathway leading to the formation of 3α-Hydroxyandrost-4-en-17-one.
Caption: Simplified metabolic pathway of 3α-Hydroxyandrost-4-en-17-one.
References
- 1. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine Steroid Profile [heftpathology.com]
- 5. Urine steroid profile | Synnovis [synnovis.co.uk]
- 6. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatatization of 3α-Hydroxyandrost-4-en-17-one for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3α-Hydroxyandrost-4-en-17-one prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is a critical step to enhance the volatility and thermal stability of this steroid, thereby improving its chromatographic separation and detection sensitivity.
Introduction to Derivatization for Steroid Analysis
3α-Hydroxyandrost-4-en-17-one, an androgenic steroid, possesses a hydroxyl group at the 3α-position and a ketone group at the 17-position. These polar functional groups render the molecule non-volatile and prone to thermal degradation at the high temperatures typically used in GC analysis. Chemical derivatization chemically modifies these functional groups, replacing the active hydrogens with non-polar protecting groups. This process increases the volatility and thermal stability of the analyte, leading to sharper chromatographic peaks, reduced peak tailing, and improved sensitivity. The most common derivatization methods for steroids in GC-MS are silylation and a two-step oximation-silylation.[1]
Overview of Derivatization Methods
Two primary methods are employed for the derivatization of 3α-Hydroxyandrost-4-en-17-one:
-
One-Step Silylation: This method targets the hydroxyl group, converting it into a trimethylsilyl (TMS) ether. It is a rapid and straightforward procedure. However, the ketone group can undergo enolization to form less stable enol-TMS ethers, potentially leading to multiple derivative products and complicating quantification.[2]
-
Two-Step Oximation-Silylation: This is often the preferred method for steroids containing ketone groups.[1] The first step involves the reaction of the keto group with an oximating reagent, such as methoxyamine hydrochloride, to form a stable methoxime (MO) derivative. This prevents enolization during the subsequent silylation step. The second step is the silylation of the hydroxyl group to form a TMS ether. This two-step process yields a single, stable derivative, which is ideal for accurate quantification.
Comparison of Derivatization Methods
| Feature | One-Step Silylation | Two-Step Oximation-Silylation |
| Target Functional Groups | Primarily hydroxyl groups; potential for ketone enolization | Ketone and hydroxyl groups |
| Reagents | Silylating agent (e.g., MSTFA, BSTFA) with or without a catalyst (e.g., TMCS, NH4I) | 1. Oximating agent (e.g., Methoxyamine HCl in Pyridine) 2. Silylating agent (e.g., MSTFA) |
| Reaction Time | Shorter (15-60 minutes) | Longer (requires two sequential reactions, typically > 1 hour) |
| Complexity | Simpler, single-step reaction | More complex, two-step procedure |
| Derivative Products | Can produce multiple enol-TMS isomers from the ketone group | Forms a single, stable derivative |
| Quantitative Accuracy | Potentially lower due to multiple derivatives | Higher, as a single derivative is formed, leading to more reliable quantification |
| Recommendation | Suitable for rapid screening or when the hydroxyl group is the primary focus | Recommended for accurate and precise quantification of keto-steroids |
Experimental Protocols
The following are detailed protocols for the derivatization of 3α-Hydroxyandrost-4-en-17-one.
Protocol 1: Two-Step Oximation-Silylation
This protocol is recommended for achieving the highest accuracy and reproducibility for the quantification of 3α-Hydroxyandrost-4-en-17-one.
Materials:
-
Dried sample extract containing 3α-Hydroxyandrost-4-en-17-one
-
Methoxyamine hydrochloride solution (20 mg/mL in dry pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
1% Trimethylchlorosilane (TMCS) in MSTFA (optional catalyst)
-
Dry reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Oximation Step:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried sample extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 1 hour to convert the ketone group to a methoxime.[3]
-
Cool the vial to room temperature.
-
-
Silylation Step:
-
Add 100 µL of MSTFA (or MSTFA with 1% TMCS) to the reaction vial.[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 80°C for 30 minutes to silylate the hydroxyl group.
-
Cool the vial to room temperature.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: One-Step Silylation
This protocol is a faster alternative, suitable for qualitative screening or when the formation of multiple derivatives can be chromatographically resolved and accounted for.
Materials:
-
Dried sample extract containing 3α-Hydroxyandrost-4-en-17-one
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH4I) and ethanethiol (catalysts)
-
Dry reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen.
-
Derivatization Reagent Preparation: Prepare a fresh mixture of MSTFA/NH4I/ethanethiol. A commonly used ratio is 1000:2:3 (v:w:v).[5]
-
Silylation Step:
-
Add 100 µL of the MSTFA/NH4I/ethanethiol reagent mixture to the dried sample extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 20 minutes.[5]
-
Cool the vial to room temperature.
-
-
Analysis: The derivatized sample is now ready for GC-MS analysis.
References
Application Notes and Protocols for Determining the Androgen-Regulating Bioactivity of 3α-Hydroxyandrost-4-en-17-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Hydroxyandrost-4-en-17-one, also known as epiandrosterone, is a steroid hormone and a metabolite of testosterone and dihydrotestosterone (DHT). It is recognized as a weak androgen. Understanding the androgenic activity of such compounds is crucial in various fields, including endocrinology, pharmacology, and toxicology. This document provides detailed application notes and protocols for in vitro assays designed to characterize the androgenic potential of 3α-Hydroxyandrost-4-en-17-one. The primary methods covered are the Androgen Receptor (AR) Competitive Binding Assay and the Androgen Receptor (AR) Transcriptional Activation Assay. These assays allow for the quantitative assessment of a compound's ability to bind to the AR and to activate the downstream signaling cascade, respectively.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Androgen Receptor (AR) Signaling Pathway.
Androgen Receptor (AR) Competitive Binding Assay
This assay quantifies the ability of a test compound, such as 3α-Hydroxyandrost-4-en-17-one, to bind to the AR by measuring its competition with a radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT).
Data Presentation
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| Dihydrotestosterone (DHT) | ~1-5 | 100 |
| Testosterone | ~5-20 | ~20-50 |
| 3α-Hydroxyandrost-4-en-17-one | Data not available | Expected to be low |
Experimental Protocol
Materials:
-
Human recombinant Androgen Receptor (or rat prostate cytosol as a source of AR)
-
[³H]-Dihydrotestosterone ([³H]-DHT)
-
Non-radiolabeled Dihydrotestosterone (for standard curve)
-
Test compound (3α-Hydroxyandrost-4-en-17-one)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
-
Activated charcoal (to separate bound from free radioligand)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and the non-radiolabeled DHT standard in the assay buffer.
-
Prepare a solution of [³H]-DHT in assay buffer at a concentration near its Kd for the AR (typically 1-2 nM).
-
Prepare the AR-containing solution (recombinant AR or cytosol preparation).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-DHT, and the AR preparation.
-
Non-specific Binding: Add assay buffer, [³H]-DHT, a high concentration of non-radiolabeled DHT (e.g., 1 µM), and the AR preparation.
-
Test Compound Wells: Add serial dilutions of 3α-Hydroxyandrost-4-en-17-one, [³H]-DHT, and the AR preparation.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Add a charcoal slurry to each well to adsorb the unbound radioligand.
-
Incubate for a short period (e.g., 15 minutes) with gentle agitation.
-
Centrifuge the plate to pellet the charcoal.
-
-
Measurement:
-
Carefully transfer the supernatant (containing the AR-bound [³H]-DHT) to scintillation vials.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the RBA using the formula: (IC50 of DHT / IC50 of test compound) x 100.
-
Androgen Receptor (AR) Transcriptional Activation Assay (Luciferase Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
Data Presentation
The activity is determined by the half-maximal effective concentration (EC50), which is the concentration of the test compound that induces a response halfway between the baseline and the maximum. The relative androgenic potency can be compared to a reference agonist like DHT. For 3α-Hydroxyandrost-4-en-17-one, a higher EC50 value is expected, indicating lower potency compared to DHT.
| Compound | EC50 (nM) | Relative Potency (%) |
| Dihydrotestosterone (DHT) | ~0.1-1 | 100 |
| Testosterone | ~0.5-5 | ~10-50 |
| 3α-Hydroxyandrost-4-en-17-one | Data not available | Expected to be low |
Experimental Protocol
Materials:
-
A suitable mammalian cell line (e.g., HEK293, CHO, or PC-3)
-
Expression vector for the human Androgen Receptor (if the cell line does not endogenously express it)
-
Reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter (e.g., MMTV or PSA promoter)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound (3α-Hydroxyandrost-4-en-17-one) and reference androgen (DHT).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in the appropriate medium.
-
Seed the cells into 96-well plates.
-
Transfect the cells with the AR expression vector (if needed), the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 3α-Hydroxyandrost-4-en-17-one or the DHT standard. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly luciferase activity (driven by the androgen-responsive promoter) and the Renilla luciferase activity (for normalization) using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Determine the EC50 value from the resulting dose-response curve.
-
Experimental Workflow Visualization
Caption: Workflow for In Vitro Androgenic Activity Assays.
Conclusion
The in vitro assays described provide robust and reliable methods for characterizing the androgenic activity of 3α-Hydroxyandrost-4-en-17-one. The AR competitive binding assay directly measures the affinity of the compound for the receptor, while the AR transcriptional activation assay provides a functional readout of its ability to induce androgen-mediated gene expression. Based on existing literature, 3α-Hydroxyandrost-4-en-17-one is expected to exhibit weak androgenic activity, which would be reflected in high IC50 and EC50 values in these assays compared to potent androgens like DHT. These detailed protocols and application notes serve as a comprehensive guide for researchers investigating the endocrine properties of this and similar compounds.
Application Notes and Protocols for Investigating the Metabolism of 3alpha-Hydroxyandrost-4-en-17-one using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the metabolism of the steroid 3alpha-Hydroxyandrost-4-en-17-one using liver microsomes. The protocols detailed below are foundational for in vitro drug metabolism studies and can be adapted for similar compounds.
Introduction
This compound is an androstane steroid with potential biological activity. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Liver microsomes are a valuable in vitro tool for these investigations as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast array of xenobiotics and endogenous compounds.
This document outlines the procedures for determining the metabolic stability of this compound, identifying its primary metabolites, and characterizing the enzymes involved.
Data Presentation
Quantitative data from metabolic stability and enzyme kinetic studies are essential for characterizing the metabolism of a compound. The following tables provide a structured format for presenting such data.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-life (t½) (min) | Data to be determined experimentally |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | Data to be determined experimentally |
| In Vitro Intrinsic Clearance (CLint,app) (µL/min/mg protein) | Data to be determined experimentally |
Table 2: Hypothetical Enzyme Kinetics for a Major Metabolite of this compound
Note: The following data are hypothetical and should be determined experimentally. This table serves as a template for data presentation.
| Enzyme System | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Pooled Human Liver Microsomes | 50 | 250 |
| Recombinant CYP3A4 | 45 | 220 |
| Recombinant CYP2C9 | 150 | 100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific laboratory conditions and analytical instrumentation.
Protocol 1: Metabolic Stability Assay of this compound
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (20 mM)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard (a structurally similar compound not present in the reaction)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice immediately before use.
-
Prepare a working solution of this compound in a solvent compatible with the incubation mixture (e.g., methanol or DMSO, ensuring the final solvent concentration is low, typically <1%).
-
Prepare the NADPH regenerating system or NADPH solution. Keep on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration typically 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration typically 1 µM).
-
Start the metabolic reaction by adding the NADPH solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: Metabolite Identification
Objective: To identify the metabolites of this compound formed by liver microsomes.
Procedure:
-
Follow the incubation procedure described in Protocol 1, but use a higher concentration of the substrate (e.g., 10-50 µM) to generate sufficient quantities of metabolites for detection.
-
Terminate the reaction at a time point where significant metabolism has occurred (e.g., 60 minutes).
-
Process the samples as described previously.
-
Analyze the supernatant by high-resolution LC-MS/MS.
-
Use metabolite identification software to search for potential metabolites based on predicted metabolic transformations (e.g., hydroxylation, reduction).
-
Compare the fragmentation patterns of the potential metabolites with that of the parent compound to aid in structural elucidation.
Protocol 3: Reaction Phenotyping
Objective: To identify the specific CYP enzymes responsible for the metabolism of this compound.
Methods:
-
Correlation Analysis: Incubate this compound with a panel of individual human liver microsomes with known CYP activities and correlate the rate of metabolite formation with the activity of specific CYPs.
-
Inhibition Studies: Use selective chemical inhibitors for different CYP enzymes in incubations with pooled liver microsomes to observe the reduction in metabolite formation.
-
Recombinant Enzymes: Incubate this compound with a panel of recombinant human CYP enzymes to directly assess which enzymes can metabolize the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a liver microsomal stability assay.
Caption: Workflow for Liver Microsomal Stability Assay.
Proposed Metabolic Pathway
Based on the metabolism of structurally related androstane steroids, the following is a proposed metabolic pathway for this compound. The primary routes of metabolism are likely to be hydroxylation and reduction reactions.
Caption: Proposed Metabolic Pathway of this compound.
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of 3α- and 3β-Hydroxyandrost-4-en-17-one Isomers
Welcome to the technical support center for the chromatographic separation of 3α- and 3β-isomers of Hydroxyandrost-4-en-17-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these steroid epimers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 3α- and 3β-hydroxyandrost-4-en-17-one isomers?
The primary challenge lies in the stereoisomeric nature of the two compounds. As epimers, they differ only in the spatial orientation of the hydroxyl group at the C-3 position. This subtle structural difference results in very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. Achieving baseline resolution requires highly selective methods.
Q2: Which chromatographic techniques are most suitable for this separation?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with specific considerations:
-
HPLC: Chiral chromatography is often the most effective HPLC-based approach for separating epimers. Chiral stationary phases (CSPs), such as those based on amylose or cellulose derivatives, can provide the necessary selectivity.[1][2][3] Reversed-phase HPLC on specialized columns, like biphenyl phases, can also offer unique selectivity for steroid isomers, particularly when using methanol in the mobile phase.[4][5]
-
GC: Gas chromatography, typically coupled with mass spectrometry (GC-MS), is a powerful technique for steroid analysis. However, it necessitates a derivatization step to increase the volatility and thermal stability of the hydroxy steroids.[1][6]
Q3: Is derivatization necessary for the analysis of these isomers?
-
For GC-MS analysis, derivatization is mandatory. The hydroxyl and keto groups in the native steroids make them prone to degradation at the high temperatures used in GC. Silylation is the most common derivatization technique, converting the hydroxyl groups to their trimethylsilyl (TMS) ethers, which are more volatile and thermally stable.[1][6][7]
-
For HPLC analysis, derivatization is not always required for detection, especially with UV or mass spectrometry detectors. However, derivatization can be used in LC-MS to enhance ionization and improve sensitivity.[6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) - Chiral Separation
This protocol provides a general framework for the chiral separation of 3α- and 3β-hydroxyandrost-4-en-17-one. Optimization will be required for specific instrumentation and samples.
1. Column Selection:
-
Utilize a chiral stationary phase (CSP) column. Columns with polysaccharide-based selectors like amylose or cellulose tris(3,5-dimethylphenylcarbamate) are often effective for steroid epimers.[1][2][3]
2. Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
For reversed-phase chiral chromatography, a mixture of water and an organic modifier like acetonitrile or methanol is used.[1][2][3]
-
The addition of a small percentage of an additive, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution.
3. Chromatographic Conditions:
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min. Slower flow rates can sometimes improve resolution on chiral columns.
-
Temperature: Column temperature should be controlled. The effect of temperature on chiral separations can be complex and should be optimized (e.g., in the range of 10-40°C) to maximize selectivity.[2][8][9]
-
Detection: UV detection at a suitable wavelength (e.g., 240-254 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the key steps for the GC-MS analysis of the target isomers following derivatization.
1. Sample Derivatization (Silylation):
-
Dry the sample extract completely under a stream of nitrogen.
-
Add a silylating agent. A common reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide (NH₄I) and a reducing agent like ethanethiol or dithiothreitol (DTT).[7][10]
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-60 minutes) to ensure complete derivatization.[7][11]
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly used for steroid analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Temperature Program: An oven temperature program is used to separate the derivatized isomers. A typical program might start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.
-
Injection: Use a split or splitless injection mode depending on the sample concentration.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the fragmentation patterns of the TMS-derivatized isomers and in selected ion monitoring (SIM) mode for quantitative analysis. The trimethylsilyl derivatives of steroid isomers often produce very similar mass spectra, making chromatographic separation crucial for accurate identification.[12][13]
Quantitative Data Summary
Achieving baseline separation of the 3α- and 3β-isomers is critical for accurate quantification. The following table provides an example of the type of quantitative data that should be recorded during method development and validation. Note: The values presented here are illustrative and will vary depending on the specific experimental conditions.
| Parameter | 3α-Hydroxyandrost-4-en-17-one | 3β-Hydroxyandrost-4-en-17-one | Acceptance Criteria |
| Retention Time (min) | e.g., 15.2 | e.g., 16.8 | Consistent retention times (RSD < 2%) |
| Resolution (Rs) | - | e.g., > 1.5 | Rs > 1.5 for baseline separation |
| Tailing Factor (Tf) | e.g., 1.1 | e.g., 1.2 | Tf ≤ 1.5 for symmetrical peaks |
| Peak Area Ratio (α/β) | - | Varies with sample | Consistent for standards |
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of 3α- and 3β-hydroxyandrost-4-en-17-one isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution/Co-elution | - Inappropriate column selection. - Suboptimal mobile phase composition. - Inadequate temperature control. | - HPLC: Screen different chiral stationary phases (e.g., amylose-based, cellulose-based). For reversed-phase, try a biphenyl column. - HPLC: Adjust the ratio of organic modifier in the mobile phase. Small changes can significantly impact selectivity. Additives like formic acid may improve resolution. - HPLC/GC: Optimize the column temperature. For chiral separations, both increasing and decreasing the temperature can affect resolution.[8][9] |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol groups). - Column overload. - Mismatch between sample solvent and mobile phase. | - HPLC: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small amounts. Adjusting the mobile phase pH can also help.[14] - Dilute the sample or reduce the injection volume.[15] - Dissolve the sample in the initial mobile phase whenever possible.[16] |
| Peak Splitting or Broadening | - Column void or contamination at the column inlet. - Partially blocked frit. - Sample solvent stronger than the mobile phase. | - Reverse flush the column at a low flow rate. If the problem persists, replace the column. - Replace the column inlet frit. - Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[16] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation or equilibration issues. | - Prepare fresh mobile phase daily and ensure accurate measurements. - Use a column oven to maintain a stable temperature. - Allow sufficient time for column equilibration between runs, especially with gradient elution. Periodically check column performance with a standard mixture. |
| Low Signal/Poor Sensitivity | - Incomplete derivatization (for GC-MS). - Suboptimal detection wavelength (HPLC-UV). - Ion suppression in LC-MS. | - GC-MS: Optimize derivatization conditions (reagent, temperature, and time).[7] - HPLC-UV: Determine the optimal wavelength for detection by scanning the UV spectrum of the analytes. - LC-MS: Improve sample clean-up to remove interfering matrix components. Adjust chromatographic conditions to separate analytes from interfering compounds. |
Visual Guides
Experimental Workflow for Isomer Separation
Caption: General workflow for the chromatographic analysis of steroid isomers.
Troubleshooting Logic for Poor Peak Resolution
Caption: A logical approach to troubleshooting poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation of steroids using temperature-dependent inclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroidal isomers with uniform mass spectra of their per-TMS derivatives: synthesis of 17-hydroxyandrostan-3-ones, androst-1-, and -4-ene-3,17-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Optimization of collision energy for 3alpha-Hydroxyandrost-4-en-17-one fragmentation in MS/MS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of 3α-Hydroxyandrost-4-en-17-one in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a strong precursor ion for 3α-Hydroxyandrost-4-en-17-one in my initial full scan analysis. What should I check?
A1:
-
Ionization Source Settings: Ensure your electrospray ionization (ESI) source parameters are optimized. For steroids, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) can sometimes yield better results than ESI, particularly for less polar compounds.[1]
-
Mobile Phase Composition: The choice of mobile phase can significantly impact ionization efficiency. For positive ion mode, ensure you have an appropriate source of protons, such as 0.1% formic acid in both aqueous and organic mobile phases.
-
Precursor Ion Adducts: 3α-Hydroxyandrost-4-en-17-one (exact mass: ~288.21 Da) will likely form a protonated molecule, [M+H]⁺, at m/z 289.2. Also, look for other potential adducts such as sodium [M+Na]⁺ (m/z 311.2) or ammonium [M+NH₄]⁺ (m/z 306.2), especially if these are present in your mobile phase buffers.
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low analyte concentration. Consider optimizing your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol.
Q2: I have a stable precursor ion at m/z 289.2, but I am not seeing any significant product ions upon fragmentation. What is a good starting point for collision energy?
A2:
-
Initial Collision Energy Range: For steroids of this molecular weight, a good starting point for collision energy (CE) is typically between 10 and 40 eV (or the equivalent setting on your instrument).
-
Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure in the collision cell is set to the manufacturer's recommended level. Insufficient collision gas will result in poor fragmentation.
-
Ramping Collision Energy: Instead of a single CE value, perform a collision energy ramping experiment. This involves acquiring data while systematically increasing the collision energy, for example, in 2-5 eV increments, from a low value (e.g., 5 eV) to a higher value (e.g., 50 eV). This will show you the optimal energy for producing your desired fragment ions.
Q3: I am observing multiple product ions. Which ones should I choose for my multiple reaction monitoring (MRM) assay?
A3:
-
Specificity and Intensity: The ideal product ions are those that are both intense (high signal-to-noise ratio) and specific to your analyte. Specificity is crucial to avoid interference from other compounds in your sample.
-
Fragmentation Pathway: Understanding the fragmentation pathway can help in selecting meaningful product ions. For 3α-Hydroxyandrost-4-en-17-one, fragmentation is likely to involve neutral losses of water (H₂O) and carbon monoxide (CO), as well as characteristic cleavages of the steroid ring structure.
-
Collision Energy Optimization: The optimal collision energy will likely be different for each product ion. You should perform a CE optimization for each potential MRM transition to maximize its sensitivity. The most abundant product ion is often used as the "quantifier," while a second, less intense ion can be used as a "qualifier" for confirmation.
Q4: My signal intensity is inconsistent between runs. What could be the cause?
A4:
-
Source Contamination: The ion source can become contaminated over time, leading to signal suppression. Regular cleaning of the source components is essential.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of your analyte. Ensure your chromatographic separation is adequate and your sample preparation is effective at removing interferences.[1]
-
System Stability: Check for leaks in the LC system and ensure the spray is stable. Fluctuation in mobile phase delivery can also lead to inconsistent signal.
Experimental Protocol: Collision Energy Optimization
This protocol outlines a typical workflow for optimizing collision energy for 3α-Hydroxyandrost-4-en-17-one using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Prepare a standard solution of 3α-Hydroxyandrost-4-en-17-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that provides a strong signal in full scan mode (e.g., 100-1000 ng/mL).
2. Liquid Chromatography (LC) Method:
-
Column: A C18 reversed-phase column is typically suitable for steroid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient from a lower percentage of organic phase to a higher percentage to ensure elution of the analyte.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan Analysis: Initially, perform a full scan analysis (e.g., m/z 100-400) to identify the precursor ion of 3α-Hydroxyandrost-4-en-17-one ([M+H]⁺ at m/z 289.2).
-
Product Ion Scan: Set up a product ion scan experiment where the first quadrupole (Q1) is fixed on the precursor ion (m/z 289.2), and the third quadrupole (Q3) scans a range of masses (e.g., m/z 50-300) to identify all potential product ions.
-
Collision Energy Ramp: In the product ion scan method, ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in increments of 2-5 eV. This will generate a series of product ion spectra at different collision energies.
4. Data Analysis:
-
Examine the product ion spectra at each collision energy to identify the major fragment ions.
-
For each major product ion, plot its intensity against the corresponding collision energy. This will generate a collision energy profile or "breakdown curve."
-
The optimal collision energy for a specific MRM transition is the value that yields the highest intensity for the product ion.
Data Presentation
The following table is an example of how to summarize the results from a collision energy optimization experiment. The values presented are hypothetical and should be determined experimentally.
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Relative Intensity (%) |
| 289.2 | 271.2 | 15 | 100 |
| 289.2 | 253.2 | 20 | 85 |
| 289.2 | 109.1 | 35 | 60 |
| 289.2 | 97.1 | 40 | 75 |
Visualizations
Experimental Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy.
Plausible Fragmentation Pathway of 3α-Hydroxyandrost-4-en-17-one
Caption: A plausible fragmentation pathway.
References
Stability testing of 3alpha-Hydroxyandrost-4-en-17-one under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 3alpha-Hydroxyandrost-4-en-17-one. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and stability data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. Solutions of the compound, particularly in protic solvents, may be less stable and should be prepared fresh whenever possible.
Q2: What are the potential degradation pathways for this compound?
Based on the structure of this compound and the known degradation pathways of similar androstane steroids, potential degradation can occur through:
-
Oxidation: The hydroxyl group at the 3-alpha position and the allylic protons are susceptible to oxidation.
-
Isomerization: The double bond in the A-ring may be susceptible to isomerization under acidic or basic conditions.
-
Photodegradation: Exposure to UV light can lead to rearrangements or dimerization of the steroid nucleus.
Q3: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods should be capable of separating the intact compound from any potential degradation products.
Q4: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | Review storage conditions and sample handling procedures. Perform forced degradation studies to identify potential degradation products. |
| Loss of potency in stored samples | Instability under the storage conditions. | Re-evaluate the storage conditions (temperature, humidity, light protection). Consider storing at a lower temperature or in an inert atmosphere. |
| Color change of the solid compound | Oxidation or exposure to light. | Store the compound in a tightly sealed container, protected from light, and consider flushing with an inert gas like nitrogen or argon. |
| Poor peak shape in HPLC/UPLC analysis | Interaction with the stationary phase or inappropriate mobile phase. | Optimize the chromatographic method, including the column chemistry, mobile phase composition, and pH. |
Stability Data
Due to the limited availability of specific quantitative stability data for this compound, the following tables are provided. Table 1 summarizes the stability data for a structurally related androstane steroid, Dehydroepiandrosterone (DHEA), to provide an indication of expected stability. Tables 2 and 3 present illustrative stability data for this compound based on general knowledge of steroid stability and are intended for guidance purposes only.
Table 1: Stability of Dehydroepiandrosterone (DHEA) in Rapid-Dissolving Tablets at 25°C / 60% RH[1]
| Time Point | Potency (% of Initial) |
| 0 Months | 101.9% |
| 1 Month | >95% |
| 3 Months | >95% |
| 6 Months | >95% |
Table 2: Illustrative Stability of Solid this compound under Different Temperature and Humidity Conditions
| Storage Condition | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) | 12 Months (% Remaining) |
| 25°C / 60% RH | 99.5 | 98.0 | 96.5 | 93.0 |
| 30°C / 65% RH | 98.8 | 97.2 | 94.8 | 90.5 |
| 40°C / 75% RH | 97.2 | 94.5 | 90.1 | 85.3 |
Disclaimer: This data is illustrative and based on the expected stability of similar steroid compounds. Actual stability may vary.
Table 3: Illustrative Photostability of this compound (Solid State)
| Light Exposure Condition (ICH Q1B) | % Degradation |
| 1.2 million lux hours (Visible) | < 1.0% |
| 200 watt hours/square meter (UV-A) | 1.5 - 3.0% |
Disclaimer: This data is illustrative. Photostability should be confirmed experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-MS/MS Method
This method is designed for the quantification of this compound and the detection of its potential degradation products.
-
Instrumentation:
-
UPLC system with a binary solvent manager and a sample manager.
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions:
-
This compound: Precursor ion m/z 289.2, product ions for quantification and confirmation to be determined by infusion of a standard solution.
-
Monitor for potential degradation products by including transitions for expected adducts (e.g., +16 for oxidation).
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
For stability samples, dissolve or dilute the sample in the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating method.
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at 60°C for 24-48 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Store protected from light at room temperature for 24-48 hours.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Visualizations
Caption: Workflow for a typical stability testing program.
References
Identifying and removing impurities in synthetic 3alpha-Hydroxyandrost-4-en-17-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 3α-Hydroxyandrost-4-en-17-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 3α-Hydroxyandrost-4-en-17-one?
A1: During the synthesis of 3α-Hydroxyandrost-4-en-17-one, particularly through the reduction of 4-androstene-3,17-dione, several types of impurities can arise. These are broadly classified as organic impurities and can include starting materials, by-products, intermediates, and degradation products.[1] The most prevalent impurities are typically:
-
Unreacted Starting Material: 4-androstene-3,17-dione may remain if the reduction reaction does not go to completion.
-
Stereoisomers: The 3β-isomer (3β-hydroxy-4-androsten-17-one) is a common by-product formed during the reduction step.[2] Other positional isomers or epimers, such as the 17α-epimer, can also be formed depending on the reaction conditions.[2]
-
Over-reduction Products: Depending on the reducing agent's strength and reaction conditions, the 17-keto group could also be reduced, leading to diol impurities.
-
Degradation Products: The steroid nucleus can be sensitive to harsh acidic or alkaline conditions, potentially leading to degradation products.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities.[1] A reversed-phase HPLC system with UV detection is a powerful first-line tool for creating an impurity profile.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for analyzing volatile impurities and can be used after derivatization of the steroid.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for elucidating the precise chemical structure of an unknown impurity, especially for distinguishing between isomers.[1][7]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to monitor reaction progress and quickly assess the purity of fractions during purification.[8]
Q3: What are the most effective methods for removing impurities from my final product?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is the most versatile and widely used technique for separating steroids with different polarities, such as the desired 3α-isomer from the 3β-isomer and unreacted starting material.[9]
-
Recrystallization: This is an effective method for removing small amounts of impurities from a large amount of product, yielding a highly purified crystalline material.[9] The choice of solvent is critical for successful recrystallization.
-
Preparative HPLC: For very challenging separations or when very high purity is required, preparative HPLC can be used, although it is typically more expensive and time-consuming for large quantities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Multiple spots are visible on a TLC plate after synthesis. | The reaction is incomplete or has produced multiple by-products. | Monitor the reaction more closely using TLC to determine the optimal reaction time. Purify the crude product using flash column chromatography to separate the different components. |
| HPLC analysis shows a large peak for the starting material, 4-androstene-3,17-dione. | The reduction reaction was inefficient or incomplete. | Increase the molar excess of the reducing agent. Check the quality and activity of the reducing agent. Increase the reaction time or adjust the temperature. Purify the product using column chromatography. |
| Mass spectrometry (MS) indicates an impurity with the same molecular weight as the product. | The impurity is likely a stereoisomer, such as the 3β-isomer.[2] | Use a high-resolution analytical HPLC method to achieve baseline separation of the isomers. Confirm the identity of each isomer using 1H NMR spectroscopy. Employ careful column chromatography for separation, as isomers often have small differences in polarity. |
| The final product has a low melting point and appears oily or amorphous. | The product contains a significant amount of impurities that are disrupting the crystal lattice. | Perform a primary purification step using column chromatography. Follow this with recrystallization from a suitable solvent system to obtain a pure, crystalline product.[9] |
| Yield is significantly lower than expected after purification. | The product may have been partially lost during extraction or chromatography. The polarity of the chromatography eluent may not be optimal. | Ensure complete extraction from the reaction mixture. Optimize the solvent system for column chromatography by first performing analytical TLC with various solvent mixtures to find the best separation (Rf value of ~0.3 for the desired product). |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general reversed-phase HPLC method for the separation of 3α-Hydroxyandrost-4-en-17-one from potential impurities.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm (the α,β-unsaturated ketone chromophore).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 35 | 60 | 40 |
| 40 | 60 | 40 |
Protocol 2: Flash Column Chromatography for Purification
This protocol is designed to separate the desired 3α-isomer from the less polar starting material and the more polar 3β-isomer.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. The optimal gradient should be determined by preliminary TLC analysis. A typical starting point is a gradient from 10% to 40% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). The unreacted, less polar 4-androstene-3,17-dione should elute first.
-
Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The desired 3α-Hydroxyandrost-4-en-17-one will elute, followed by the more polar 3β-isomer.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Workflows
Caption: Workflow for the identification and characterization of impurities.
Caption: A logical workflow for the purification of synthetic steroids.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Synthesis of the allylic gonadal steroids, 3 alpha-hydroxy-4-pregnen-20-one and 3 alpha-hydroxy-4-androsten-17-one, and of 3 alpha-hydroxy-5 alpha-pregnan-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
Enhancing the yield of microbial bioconversion for 3alpha-Hydroxyandrost-4-en-17-one production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the yield of 3α-Hydroxyandrost-4-en-17-one through microbial bioconversion.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction in the microbial production of 3α-Hydroxyandrost-4-en-17-one? A1: The core reaction is the stereospecific reduction of the 3-keto group of a C19 steroid precursor, typically Androst-4-en-17-dione (AD), to a 3α-hydroxyl group. This conversion is catalyzed by a class of enzymes known as 3α-hydroxysteroid dehydrogenases (3α-HSDs), which are NAD(P)H-dependent oxidoreductases.
Q2: Which microorganisms are commonly used for this bioconversion? A2: A variety of microorganisms, including bacteria and fungi, are known to perform this transformation. Strains from genera such as Bacillus, Rhodococcus, and various fungi are often employed.[1] Genetically engineered strains, particularly Bacillus subtilis or Escherichia coli overexpressing a specific 3α-HSD, are increasingly used to achieve high specificity and yield.[2][3]
Q3: What are the primary substrates for this bioconversion? A3: The most common and economically viable precursor is Androst-4-en-17-dione (AD). AD is a key intermediate in the pharmaceutical industry, produced on a large scale by the microbial side-chain cleavage of phytosterols or cholesterol.[4][5][6] Other C19 steroids with a 3-keto-4-ene structure can also serve as substrates.
Q4: Why is microbial bioconversion preferred over chemical synthesis for this reaction? A4: Microbial bioconversion offers high regio- and stereoselectivity, which is difficult and expensive to achieve through chemical synthesis.[7][8] This enzymatic precision prevents the formation of unwanted isomers (like the 3β-hydroxy variant), simplifying downstream processing and ensuring the production of the desired biologically active molecule. Furthermore, bioconversion processes are conducted under mild conditions and are more environmentally friendly.[8]
Q5: What are the major challenges affecting the yield of 3α-Hydroxyandrost-4-en-17-one? A5: Key challenges include:
-
Low enzyme activity or expression: The specific activity of the native or recombinant 3α-HSD can be a limiting factor.
-
Cofactor (NADH/NADPH) regeneration: The reduction reaction consumes expensive cofactors. Efficient intracellular regeneration is crucial for a cost-effective process.[2]
-
Substrate/product insolubility and toxicity: Steroids are poorly soluble in aqueous media, which can limit their bioavailability.[9][10] High concentrations can also be toxic to the microbial cells.
-
Formation of byproducts: Other endogenous enzymes in the host microorganism may further metabolize the substrate or product, reducing the final yield.
-
Suboptimal fermentation conditions: Parameters like pH, temperature, aeration, and substrate feeding strategy must be carefully optimized.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioconversion process.
Problem 1: Low or no conversion of Androst-4-en-17-dione (AD).
-
Possible Cause: Inactive microbial culture or low 3α-HSD enzyme activity.
-
Troubleshooting Steps:
-
Verify Strain Viability: Check cell viability and growth phase before initiating bioconversion. Ensure the inoculum is healthy and in the optimal metabolic state (typically late log or early stationary phase).
-
Confirm Enzyme Expression: If using a recombinant strain, confirm the expression of the 3α-HSD via SDS-PAGE or a specific activity assay on the cell-free extract.
-
Check Media Components: Ensure all necessary nutrients, inducers (for recombinant systems), and cofactors are present in the medium.
-
Assay for Inhibitors: The substrate source or media components may contain inhibitors. Test the bioconversion in a simplified buffer system to rule out media-related inhibition.
-
Problem 2: High substrate consumption but low yield of 3α-Hydroxyandrost-4-en-17-one.
-
Possible Cause: Formation of undesired byproducts or degradation of the product.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use analytical techniques like HPLC, GC-MS, or TLC to identify and quantify any byproducts. Common side reactions include reduction at other positions (e.g., C17) or further hydroxylation.[13]
-
Use a Cleaner Host Strain: If byproduct formation is significant, consider using a host strain with a cleaner genetic background or creating knockouts of genes responsible for the side reactions.
-
Optimize Reaction Time: The desired product might be an intermediate that is further converted over time. Conduct a time-course experiment to identify the point of maximum accumulation.
-
Check Product Stability: Verify the stability of 3α-Hydroxyandrost-4-en-17-one under your experimental conditions (pH, temperature).
-
Problem 3: Bioconversion rate is initially high but stops prematurely.
-
Possible Cause: Substrate/product toxicity, cofactor limitation, or drastic pH shift.
-
Troubleshooting Steps:
-
Implement Fed-Batch Strategy: Steroid substrates can be toxic at high concentrations.[14] Instead of a single batch addition, use a fed-batch or continuous feeding strategy to maintain a low, non-toxic substrate concentration.
-
Enhance Cofactor Regeneration: If cofactor limitation is suspected, co-express a secondary dehydrogenase that can efficiently regenerate NADH or NADPH. For example, co-expressing glucose 1-dehydrogenase (GDH) with the 3α-HSD can create an effective cofactor regeneration system using glucose as a co-substrate.[2][15]
-
Monitor and Control pH: Microbial metabolism can cause significant shifts in the pH of the medium, which can inactivate enzymes. Use a buffered medium or a bioreactor with automated pH control to maintain the optimal pH for the enzyme.[11][12]
-
Problem 4: Difficulty in extracting the final product.
-
Possible Cause: Inefficient solvent extraction or formation of emulsions.
-
Troubleshooting Steps:
-
Select Appropriate Solvent: Use a water-immiscible organic solvent with good partitioning for the product, such as ethyl acetate or dichloromethane. Perform small-scale tests to determine the optimal solvent.
-
Optimize Extraction pH: Adjusting the pH of the aqueous phase before extraction can sometimes improve recovery.
-
Break Emulsions: If emulsions form during extraction, they can be broken by centrifugation, addition of salt (salting out), or by passing the mixture through a bed of celite.
-
Quantitative Data Summary
Table 1: Comparison of Optimal Fermentation Parameters for Steroid Bioconversion
| Parameter | Typical Range | Optimal Value (Example) | Reference |
| Temperature | 28 - 37 °C | 30 °C | [5][10][12] |
| pH | 6.5 - 8.0 | 7.0 - 7.5 | [10][11][12] |
| Agitation Speed | 150 - 250 rpm | 200 rpm | [5][10] |
| Substrate Conc. | 0.5 - 20 g/L | 1-5 g/L (Fed-batch) | [9][12] |
| Inoculum Size | 5% - 15% (v/v) | 10% (v/v) | [11] |
Table 2: Effect of Co-solvent on Substrate Solubility and Yield
| Co-solvent | Concentration | Effect on Solubility | Potential Impact on Yield |
| β-Cyclodextrin | 1-5% (w/v) | Forms inclusion complexes, increasing apparent solubility. | Generally positive, enhances bioavailability. |
| Tween 80 | 0.1-1% (v/v) | Acts as a surfactant, forming micelles. | Positive, but can complicate downstream extraction. |
| Methanol/Ethanol | 1-2% (v/v) | Directly solubilizes the steroid substrate. | Can be toxic to cells at higher concentrations. |
| Organic Phase | 10-30% (v/v) | Biphasic system; substrate dissolves in the organic phase. | Can improve yield by reducing aqueous phase toxicity.[10][16] |
Detailed Experimental Protocols
Protocol 1: Inoculum Preparation
-
Strain Activation: Streak the microbial strain (e.g., Bacillus subtilis expressing 3α-HSD) from a glycerol stock onto a solid agar plate (e.g., LB agar) and incubate at 37°C for 16-24 hours.
-
Seed Culture: Inoculate a single colony into 50 mL of seed culture medium (e.g., Terrific Broth) in a 250 mL baffled flask. If using a recombinant strain, add the appropriate antibiotic and inducer.
-
Incubation: Incubate the seed culture at 37°C with shaking at 220 rpm for 12-16 hours, until it reaches a high cell density (OD600 ≈ 4-6).
Protocol 2: Whole-Cell Bioconversion in a Shake Flask
-
Prepare Production Medium: Prepare 100 mL of production medium in a 500 mL baffled flask. The medium should contain a carbon source, nitrogen source, and necessary salts. For cofactor regeneration, add glucose (e.g., 20 g/L).
-
Inoculation: Inoculate the production medium with the seed culture to a starting OD600 of 0.1-0.2.
-
Growth Phase: Incubate at 30°C with shaking at 200 rpm until the culture reaches the desired cell density for bioconversion (e.g., OD600 ≈ 2.0). If applicable, add the inducer (e.g., IPTG) to trigger enzyme expression.
-
Substrate Addition: Prepare a stock solution of Androst-4-en-17-dione (AD) in a suitable solvent like ethanol or DMSO. Add the substrate to the culture to a final concentration of 1 g/L. To minimize toxicity, add the substrate in several pulses over a few hours.
-
Bioconversion: Continue incubation at 30°C and 200 rpm. Take samples (1 mL) at regular intervals (e.g., 0, 4, 8, 12, 24 hours) to monitor the progress of the reaction.
-
Termination: Once the conversion is complete (as determined by preliminary experiments or sample analysis), proceed to extraction.
Protocol 3: Product Extraction and Analysis
-
Sample Preparation: Centrifuge the 1 mL sample to pellet the cells.
-
Extraction: To the supernatant, add an equal volume (1 mL) of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge to separate the phases.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen gas or in a vacuum concentrator.
-
Reconstitution and Analysis: Reconstitute the dried extract in a known volume (e.g., 200 µL) of mobile phase (e.g., methanol/water mixture). Analyze the sample using Reverse-Phase HPLC with a C18 column and UV detection (typically around 240 nm) to quantify the substrate and product. Compare retention times and peak areas to authentic standards.
Visual Guides and Pathways
Bioconversion Pathway
Caption: Enzymatic reduction of Androst-4-en-17-dione to its 3α-hydroxy derivative.
General Experimental Workflow
Caption: A typical workflow for microbial steroid bioconversion experiments.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve issues of low product yield.
References
- 1. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New 3-Ketosteroid-Δ1–Dehydrogenase with High Activity and Broad Substrate Scope for Efficient Transformation of Hydrocortisone at High Substrate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plant.researchfloor.org [plant.researchfloor.org]
- 8. davidmoore.org.uk [davidmoore.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Studies on the microbial transformation of androst-1,4-dien-3,17-dione with Acremonium strictum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Biotransformation of steroids | PPT [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. MICROBIAL TRANSFORMATION OF STEROIDS: A FOCUS ON TYPES AND TECHNIQUES | Semantic Scholar [semanticscholar.org]
Troubleshooting non-linear calibration curves for 3alpha-Hydroxyandrost-4-en-17-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3alpha-Hydroxyandrost-4-en-17-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Troubleshooting Non-Linear Calibration Curves
Question: My calibration curve for this compound is consistently non-linear. What are the potential causes and how can I troubleshoot this?
Answer:
Non-linear calibration curves are a common challenge in the analysis of steroid hormones like this compound, whether using immunoassays or liquid chromatography-mass spectrometry (LC-MS/MS). The causes can be multifaceted, ranging from assay chemistry to data analysis. Here’s a breakdown of potential issues and solutions:
1. Assay-Related Causes:
-
Immunoassay Cross-Reactivity: Antibodies used in immunoassays may cross-react with structurally similar steroids or their metabolites, leading to a non-linear response, especially at higher concentrations.[1][2] Consider using a more specific antibody or switching to a more selective method like LC-MS/MS.
-
Matrix Effects (LC-MS/MS): Components in the sample matrix (e.g., serum, plasma) can interfere with the ionization of the target analyte, causing ion suppression or enhancement.[3][4] This effect can be concentration-dependent and lead to non-linearity.
-
Solution: Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[5][6] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can also help compensate for matrix effects.[4]
-
-
Detector Saturation: At high analyte concentrations, the detector (in either an immunoassay reader or a mass spectrometer) can become saturated, leading to a plateau in the signal and a non-linear curve.
-
Solution: Extend the calibration curve to include higher concentration standards to confirm saturation. If saturation is observed, dilute the samples to fall within the linear range of the assay.
-
2. Standard and Sample Preparation Issues:
-
Inaccurate Standard Concentrations: Errors in the preparation of stock solutions or serial dilutions of your calibration standards are a primary source of non-linearity.
-
Solution: Carefully re-prepare and verify the concentrations of your standards. Use certified reference materials whenever possible.
-
-
Improper Sample Handling: Degradation of the analyte in standards or samples due to improper storage (e.g., temperature fluctuations, exposure to light) can affect the integrity of the calibration curve. Steroids should typically be stored at -20°C or lower.[7]
3. Data Analysis and Curve Fitting:
-
Inappropriate Regression Model: Forcing a linear regression model on an inherently non-linear biological assay will result in a poor fit and inaccurate quantification.[8] Many immunoassays and some LC-MS/MS assays at high concentration ranges exhibit a sigmoidal or quadratic response.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Assay Performance | Immunoassay cross-reactivity | Use a more specific antibody or switch to LC-MS/MS. |
| Matrix effects (LC-MS/MS) | Optimize sample preparation (SPE, LLE); use a stable isotope-labeled internal standard.[3][4][5][6] | |
| Detector saturation | Dilute samples to fall within the linear range; extend the calibration curve to confirm. | |
| Sample/Standard Integrity | Inaccurate standard concentrations | Re-prepare standards carefully; use certified reference materials. |
| Analyte degradation | Ensure proper storage conditions for samples and standards.[7] | |
| Data Analysis | Inappropriate regression model | Use a non-linear regression model (e.g., 4PL, 5PL for immunoassays; quadratic for LC-MS/MS).[8] |
Frequently Asked Questions (FAQs)
Q1: Is a linear calibration curve always necessary for accurate quantification of this compound?
A1: Not necessarily. While linear regression is straightforward, many analytical methods for steroid hormones, particularly immunoassays, are inherently non-linear.[8] Accurate quantification can be achieved with a non-linear calibration curve provided that an appropriate non-linear regression model is used to fit the data.[8] The key is to use a model that accurately describes the relationship between concentration and response. For LC-MS/MS, a linear response is often achievable over a specific concentration range, but non-linear models can extend the dynamic range of the assay.[8]
Q2: What are typical acceptance criteria for a calibration curve for this compound in a regulated environment?
A2: For regulated bioanalysis, the acceptance criteria for a calibration curve, whether linear or non-linear, are stringent. A common criterion for linearity is a coefficient of determination (R²) value of ≥ 0.99.[4] For both linear and non-linear models, the back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Q3: How can I minimize matrix effects when analyzing this compound in serum?
A3: Minimizing matrix effects is crucial for accurate LC-MS/MS analysis. Here are some effective strategies:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering matrix components.[5][6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS for this compound would be one labeled with ¹³C or ²H. This internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[4]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the analyte from co-eluting matrix components that may cause ion suppression or enhancement.
Q4: What are the key parameters to consider when developing an LC-MS/MS method for this compound?
A4: Key parameters for LC-MS/MS method development include:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of androgens and their metabolites.
-
Precursor and Product Ions: Determine the optimal precursor ion (e.g., [M+H]⁺) and at least two product ions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Chromatography: A C18 reversed-phase column is commonly used for steroid separation.[4] Gradient elution with a mobile phase of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate, is typical.[4][9]
-
Sample Preparation: As mentioned, a robust sample preparation method (SPE or LLE) is critical.[5][6]
Experimental Protocols
Detailed Methodology for LC-MS/MS Calibration Curve Generation
This protocol provides a general framework for generating a calibration curve for the quantification of this compound in human serum.
1. Materials and Reagents:
-
This compound certified reference standard
-
Stable isotope-labeled this compound (e.g., d₄-3alpha-Hydroxyandrost-4-en-17-one) as an internal standard (IS)
-
Charcoal-stripped human serum (steroid-free matrix)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium formate (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol/water (50:50, v/v).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of the SIL-IS in methanol/water (50:50, v/v).
3. Preparation of Calibration Standards:
-
Prepare a set of at least 6-8 non-zero calibration standards by spiking the appropriate working standard solutions into the charcoal-stripped serum.
-
To each calibration standard, add a fixed volume of the internal standard working solution.
-
Also prepare a blank sample (matrix with IS) and a double blank sample (matrix only).
4. Sample Extraction (SPE Protocol Example):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the serum calibration standards onto the SPE cartridges.
-
Washing: Wash the cartridges with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.
5. LC-MS/MS Analysis:
-
LC System: A typical system would be a UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
MS System: A triple quadrupole mass spectrometer operating in positive ESI mode.
-
MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard.
6. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Plot the peak area ratio versus the nominal concentration of the calibration standards.
-
Fit the data using an appropriate regression model (e.g., linear weighted 1/x or quadratic).
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for steroid analysis, which can be used as a benchmark for method validation.
Table 1: Example Linearity Data for Steroid Hormones by LC-MS/MS
| Analyte | Calibration Range (ng/mL) | Regression Model | R² | Reference |
| Testosterone | 0.05 - 50 | Linear, 1/x weighting | > 0.995 | [5] |
| Androstenedione | 0.05 - 50 | Linear, 1/x weighting | > 0.995 | [5] |
| 17-OH-Progesterone | 0.1 - 100 | Linear, 1/x weighting | > 0.99 | [6] |
| DHEAS | 5 - 5000 | Linear, 1/x weighting | > 0.99 | [5] |
Table 2: Comparison of Linear vs. Non-Linear Regression Models for LC-MS/MS Data
| Concentration (ng/mL) | Response (Area Ratio) | % Accuracy (Linear Fit) | % Accuracy (Quadratic Fit) |
| 1 | 0.05 | 98% | 101% |
| 5 | 0.26 | 102% | 100% |
| 25 | 1.3 | 105% | 99% |
| 100 | 4.8 | 110% | 101% |
| 500 | 20.0 | 125% | 98% |
| 1000 | 35.0 | 140% | 102% |
This is illustrative data to demonstrate the concept.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the position of this compound within the metabolic pathway of dehydroepiandrosterone (DHEA) to active androgens and estrogens.
Caption: Metabolic conversion of DHEA to androgens and estrogens.
Troubleshooting Workflow for Non-Linear Calibration Curves
This diagram provides a logical workflow for troubleshooting non-linear calibration curves.
Caption: A logical workflow for troubleshooting non-linear calibration curves.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of four androgens and 17-hydroxyprogesterone in polycystic ovarian syndrome patients by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression effects for accurate 3alpha-Hydroxyandrost-4-en-17-one quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects for the accurate quantification of 3α-Hydroxyandrost-4-en-17-one using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of 3α-Hydroxyandrost-4-en-17-one?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, 3α-Hydroxyandrost-4-en-17-one, in the mass spectrometer's ion source.[1][2] This leads to a decreased analyte signal, resulting in underestimation of its concentration, poor sensitivity, and inaccurate quantification.[3] The "matrix" includes all components of the sample other than the analyte, such as proteins, lipids, salts, and endogenous metabolites.[1]
Q2: How can I identify if ion suppression is occurring in my assay?
A2: A common method to identify ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of a standard solution of 3α-Hydroxyandrost-4-en-17-one is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank matrix sample (a sample of the same biological matrix that does not contain the analyte) is then injected. A dip in the baseline signal of the infused analyte at specific retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression.
Q3: What are the primary sources of ion suppression in the analysis of androgens like 3α-Hydroxyandrost-4-en-17-one?
A3: The primary sources of ion suppression in androgen analysis from biological matrices are endogenous compounds that are co-extracted with the analyte.[5][6] These can include:
-
Phospholipids: Abundant in plasma and serum samples, they are a major cause of ion suppression in LC-MS.[2]
-
Salts and buffers: High concentrations of non-volatile salts can crystallize on the ESI droplet, inhibiting analyte ionization.
-
Endogenous steroids and their metabolites: Structurally similar compounds can co-elute and compete for ionization.
-
Proteins and peptides: Although largely removed during sample preparation, residual amounts can still cause interference.[7]
Q4: Which ionization technique, ESI or APCI, is less prone to ion suppression for 3α-Hydroxyandrost-4-en-17-one analysis?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to ion suppression than Electrospray Ionization (ESI) for the analysis of relatively non-polar compounds like steroids.[7] ESI is more sensitive to the presence of non-volatile species and changes in droplet surface tension caused by matrix components. However, the choice of ionization technique will also depend on the specific analyte and the desired sensitivity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of 3α-Hydroxyandrost-4-en-17-one.
| Problem | Potential Cause | Recommended Solution |
| Low analyte signal/sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of 3α-Hydroxyandrost-4-en-17-one. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering compounds.[8][9] 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry (e.g., use a different C18 column or a phenyl-hexyl column), or adjust the mobile phase composition to separate the analyte from the interfering peaks. 3. Switch Ionization Source: If using ESI, consider switching to APCI, which can be less prone to ion suppression for steroids.[7] 4. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components. |
| Poor reproducibility (High %CV) | Inconsistent Matrix Effects: Variability in the composition of the biological matrix between samples is leading to inconsistent ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of 3α-Hydroxyandrost-4-en-17-one is the gold standard for correcting for matrix effects. It co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[10] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[11] |
| Peak tailing or splitting | Column Overload or Contamination: High concentrations of analyte or matrix components can lead to poor peak shape. | 1. Dilute the Sample: Inject a more dilute sample to avoid overloading the column. 2. Column Washing: Implement a robust column washing step at the end of each run to remove strongly retained matrix components. 3. Guard Column: Use a guard column to protect the analytical column from contamination. |
| Carryover (Analyte detected in blank injections) | Adsorption of Analyte: 3α-Hydroxyandrost-4-en-17-one may be adsorbing to surfaces in the LC system. | 1. Optimize Wash Solvents: Use a strong wash solvent (e.g., high percentage of organic solvent) in the autosampler wash routine. 2. Check for Contamination: Ensure that the mobile phases, vials, and other consumables are free from contamination. |
Experimental Protocols
Below are detailed methodologies for common procedures in the quantification of 3α-Hydroxyandrost-4-en-17-one.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the pre-treated sample (e.g., plasma with internal standard, diluted with buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the 3α-Hydroxyandrost-4-en-17-one and other androgens with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This is an example of typical LC-MS/MS conditions for androgen analysis.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: ESI or APCI in positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Note: Specific MRM transitions for 3α-Hydroxyandrost-4-en-17-one and its internal standard need to be optimized on the specific instrument.
-
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for the analysis of androgens, including compounds structurally related to 3α-Hydroxyandrost-4-en-17-one.
Table 1: Lower Limits of Quantification (LLOQ) for Various Androgens in Plasma/Serum
| Analyte | LLOQ (nmol/L) | Reference |
| Testosterone | 0.1 | [3] |
| Androstenedione | 0.25 | [3] |
| 17-OH-Progesterone | 0.1 | [3] |
| DHEAS | 0.1 (µmol/L) | [3] |
| Dihydrotestosterone | 0.01 (ng/mL) | [8] |
Table 2: Recovery and Precision Data for Androgen Analysis
| Analyte | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Testosterone | 90.3 - 105.8 | 2.7 - 3.3 | 3.7 - 4.1 | [8] |
| Dihydrotestosterone | 88.7 - 98.1 | 2.5 - 5.4 | 4.5 - 7.7 | [8] |
| Androstenedione | 92.4 - 102.5 | 2.0 - 4.9 | 2.7 - 5.1 | [8] |
Visualizations
Workflow for Minimizing Ion Suppression
Caption: A logical workflow for identifying and mitigating ion suppression.
Sample Preparation Workflow Comparison
Caption: Comparison of common sample preparation workflows.
References
- 1. hudson.org.au [hudson.org.au]
- 2. mdpi.com [mdpi.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Simultaneous quantitation of four androgens and 17‐hydroxyprogesterone in polycystic ovarian syndrome patients by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone: Mass spectrometric identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
Cross-Validation of GC-MS and LC-MS Methods for 3α-Hydroxyandrost-4-en-17-one Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroid hormones is paramount in various fields, from clinical diagnostics to doping control and pharmaceutical research. Among the myriad of analytical techniques, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) stand out as the gold standards for their sensitivity and specificity. This guide provides a comprehensive comparison of GC-MS and LC-MS methodologies for the analysis of 3α-Hydroxyandrost-4-en-17-one, a significant metabolite of androstenedione.
Methodological Showdown: GC-MS vs. LC-MS
While both techniques aim for precise steroid quantification, their underlying principles and workflows present distinct advantages and disadvantages. GC-MS has a long-standing history as a robust and reliable tool for steroid analysis.[1] However, it necessitates a derivatization step to increase the volatility and thermal stability of the analytes.[2][3][4] This additional sample preparation step can introduce variability and increase analysis time.[4]
Conversely, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has gained prominence for its high specificity and sensitivity, often without the need for derivatization.[1][5] This simplifies sample preparation and allows for higher throughput. However, LC-MS methods can be susceptible to matrix effects, which can impact accuracy and precision.[1][5]
Experimental Protocols: A Side-by-Side Look
Detailed below are representative experimental protocols for the analysis of steroids, including 3α-Hydroxyandrost-4-en-17-one, using both GC-MS and LC-MS. These protocols are synthesized from established methods for similar analytes.
GC-MS Protocol: A Classic Approach
1. Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis is often required to cleave conjugated steroids.[6]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate the steroids from the biological matrix.[2][3]
-
Derivatization: This is a critical step for GC-MS analysis. A common method involves the formation of trimethylsilyl (TMS) derivatives using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3][4] This process typically requires heating at a specific temperature for a set duration to ensure complete reaction.[4]
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., Zebron ZB-5).[2]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of the analytes.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for targeted analysis, enhancing sensitivity and specificity.[2][7]
LC-MS/MS Protocol: The Modern Standard
1. Sample Preparation:
-
Protein Precipitation: For serum or plasma samples, proteins are precipitated using organic solvents like methanol, often in the presence of zinc sulfate.[5]
-
Extraction: SPE or LLE can be used for further cleanup and concentration of the analytes.[8][9] A simple liquid-liquid extraction is often sufficient.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for steroid separation.[9]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride to improve ionization.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9] Ionization is commonly achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[10]
Performance Metrics: A Quantitative Comparison
The following tables summarize typical validation parameters for GC-MS and LC-MS methods for the analysis of steroids similar to 3α-Hydroxyandrost-4-en-17-one. These values are compiled from various studies and provide an objective comparison of the two techniques.
Table 1: GC-MS Method Performance
| Parameter | Typical Range | Citation |
| Linearity (R²) | >0.99 | [2] |
| Limit of Detection (LOD) | 0.1 - 2.6 µg/kg (urine) | [2] |
| Limit of Quantification (LOQ) | 0.06 - 0.08 ng/mL | [2] |
| Precision (RSD%) | < 15% | [2] |
| Accuracy/Recovery | 66.3 - 82.8% | [2] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Range | Citation |
| Linearity (R²) | >0.995 | |
| Limit of Detection (LOD) | 0.03 - 0.33 µg/kg | [11] |
| Limit of Quantification (LOQ) | 0.005 - 5 ng/mL | [1][10] |
| Precision (RSD%) | < 15% | [1][9] |
| Accuracy/Recovery | 86.4 - 115.0% | [1] |
Visualizing the Workflow
To better illustrate the procedural differences, the following diagram outlines the typical experimental workflows for both GC-MS and LC-MS analysis of 3α-Hydroxyandrost-4-en-17-one.
Caption: Comparative workflow for GC-MS and LC-MS analysis of 3α-Hydroxyandrost-4-en-17-one.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS are powerful techniques for the quantification of 3α-Hydroxyandrost-4-en-17-one. The choice between them often depends on the specific requirements of the analysis.
-
GC-MS remains a highly reliable and well-established method, particularly for comprehensive steroid profiling.[6][7] Its main drawback is the necessity of derivatization, which can be time-consuming.
-
LC-MS/MS offers the advantage of simpler sample preparation and higher throughput, making it well-suited for routine clinical analysis and high-volume screening.[5][12] However, careful method development is required to mitigate potential matrix effects.
Ultimately, a thorough cross-validation of both methods using the laboratory's own matrices and standards is crucial to ensure accurate and reliable results for the analysis of 3α-Hydroxyandrost-4-en-17-one.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous quantitation of four androgens and 17-hydroxyprogesterone in polycystic ovarian syndrome patients by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Evaluating the Cross-Reactivity of 3α-Hydroxyandrost-4-en-17-one in Androgen Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3α-Hydroxyandrost-4-en-17-one, also known as etiocholanolone, in androgen receptor (AR) binding assays. Its performance is evaluated against the potent endogenous androgens, dihydrotestosterone (DHT) and testosterone. This document is intended to serve as a resource for researchers in endocrinology, pharmacology, and drug discovery, offering objective data and detailed experimental context.
Executive Summary
Androgen receptor binding assays are critical for characterizing the hormonal activity of endogenous steroids and synthetic compounds. Understanding the cross-reactivity of various molecules with the AR is paramount for interpreting experimental results and for the development of specific AR-targeted therapies. This guide demonstrates that 3α-Hydroxyandrost-4-en-17-one, a metabolite of testosterone, exhibits negligible binding affinity for the androgen receptor, positioning it as an inactive steroid in this context. In contrast, dihydrotestosterone and testosterone display high and moderate binding affinities, respectively, serving as benchmarks for androgenic activity.
Comparative Binding Affinity
The binding affinity of a ligand for a receptor is a key determinant of its biological activity. In the context of the androgen receptor, this is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Compound | Common Name | Androgen Receptor Binding Affinity (Relative to DHT) | Supporting Evidence |
| 3α-Hydroxyandrost-4-en-17-one | Etiocholanolone | Negligible / Inactive | Major urinary metabolite of testosterone considered to be an inactive steroid.[1] |
| Dihydrotestosterone | DHT | High | Binds to the AR with an affinity that is approximately two-fold higher than testosterone.[2] |
| Testosterone | T | Moderate | Serves as a primary androgen but has a lower binding affinity for the AR compared to its metabolite, DHT.[2] |
Table 1: Relative Binding Affinities of Selected Androgens to the Androgen Receptor.
Androgen Receptor Signaling Pathway
The binding of an androgen to the androgen receptor initiates a cascade of events leading to the regulation of gene expression. This canonical signaling pathway is a cornerstone of androgen physiology.
References
Comparative Androgenic Potency of 3α-Hydroxyandrost-4-en-17-one and Dihydrotestosterone: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the androgenic potency of 3α-Hydroxyandrost-4-en-17-one and the well-characterized androgen, Dihydrotestosterone (DHT). While extensive data exists for DHT, a potent endogenous androgen, comparative experimental data for 3α-Hydroxyandrost-4-en-17-one is limited in the public domain. This guide summarizes the available information, details standard experimental protocols for assessing androgenicity, and provides visual representations of key biological pathways and experimental workflows.
Introduction to the Androgens
Dihydrotestosterone (DHT) is a potent endogenous androgen and a metabolite of testosterone, produced by the action of the enzyme 5α-reductase.[1][2] It plays a crucial role in the development and maintenance of male secondary sexual characteristics, including the growth of the prostate, seminal vesicles, and body and facial hair.[1][3] DHT exerts its effects by binding to and activating the androgen receptor (AR), a nuclear transcription factor that regulates the expression of androgen-responsive genes.[4][5] Due to its high affinity for the AR, DHT is considered to be 3 to 10 times more potent than testosterone.[4]
3α-Hydroxyandrost-4-en-17-one , also known as 4-Androsten-3α-ol-17-one, is a steroid that is reported to have androgenic properties.[6][7] It is structurally related to other androgens and is believed to exert its effects through the androgen receptor signaling pathway. However, detailed quantitative data directly comparing its androgenic potency to that of DHT is scarce in peer-reviewed scientific literature.
Quantitative Comparison of Androgenic Potency
Table 1: Physical and Chemical Properties
| Property | 3α-Hydroxyandrost-4-en-17-one | Dihydrotestosterone (DHT) |
| Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₃₀O₂ |
| Molar Mass | 288.42 g/mol | 290.44 g/mol |
| Synonyms | 4-Androsten-3α-ol-17-one | 5α-Androstan-17β-ol-3-one, Stanolone |
| PubChem CID | 151043[7] | 10635 |
Table 2: Androgenic Activity Data (Qualitative)
| Parameter | 3α-Hydroxyandrost-4-en-17-one | Dihydrotestosterone (DHT) |
| Androgenic Activity | Reported as an androgen[6] | Potent androgen[1][2] |
| Mechanism of Action | Presumed to act via the Androgen Receptor | Binds to and activates the Androgen Receptor[4][5] |
| Relative Binding Affinity (RBA) for AR | Data not available in reviewed literature | High affinity, often used as a reference standard[8][9] |
| In Vivo Androgenic Effects | Data not available in reviewed literature | Stimulates growth of androgen-dependent tissues[10] |
Experimental Protocols for Assessing Androgenic Potency
To determine and compare the androgenic potency of compounds like 3α-Hydroxyandrost-4-en-17-one and DHT, several key experiments are typically employed.
In Vitro Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen (e.g., ³H-DHT) for binding to the androgen receptor.
Principle: A fixed concentration of radiolabeled androgen and varying concentrations of the test compound are incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). The amount of radiolabeled androgen bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity.
Detailed Methodology:
-
Preparation of Androgen Receptor Source:
-
For rat prostate cytosol, prostates from castrated male rats are homogenized in a buffer solution (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged to obtain the cytosolic fraction containing the AR.
-
-
Competitive Binding Incubation:
-
A constant amount of ³H-DHT (e.g., 1 nM) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., 3α-Hydroxyandrost-4-en-17-one or DHT) or vehicle control.
-
Non-specific binding is determined by including a high concentration of unlabeled DHT (e.g., 1 µM).
-
Incubation is typically carried out at 4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Bound and free radioligand are separated using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
-
Quantification:
-
The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The relative binding affinity (RBA) can be calculated as: (IC₅₀ of reference androgen / IC₅₀ of test compound) x 100.
-
In Vivo Hershberger Bioassay
The Hershberger bioassay is a standardized in vivo method to assess the androgenic and anti-androgenic activity of a substance.[10][11]
Principle: The assay utilizes castrated male rats, in which the androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) regress. The ability of a test compound to stimulate the growth of these tissues indicates androgenic activity.[10][11]
Detailed Methodology:
-
Animal Model:
-
Peripubertal male rats are castrated and allowed a recovery period of at least 7 days.
-
-
Dosing:
-
Animals are divided into groups and treated daily for 10 consecutive days with the test compound (at various dose levels), a positive control (e.g., testosterone propionate), and a vehicle control. Administration is typically via oral gavage or subcutaneous injection.
-
-
Necropsy and Tissue Collection:
-
On day 11, the animals are euthanized, and the five androgen-dependent tissues are carefully dissected and weighed.
-
-
Data Analysis:
-
The weights of the androgen-dependent tissues are statistically compared between the treated groups and the vehicle control group. A significant increase in tissue weights indicates androgenic activity.
-
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Androgens like DHT bind to the androgen receptor in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, and translocation of the AR-ligand complex into the nucleus. In the nucleus, the complex dimerizes and binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow for In Vitro Competitive Binding Assay
The following diagram illustrates the key steps in performing an in vitro androgen receptor competitive binding assay.
Caption: In Vitro AR Competitive Binding Assay Workflow.
Experimental Workflow for In Vivo Hershberger Bioassay
The following diagram outlines the major stages of the in vivo Hershberger bioassay for assessing androgenic activity.
Caption: In Vivo Hershberger Bioassay Workflow.
Conclusion
Dihydrotestosterone is a well-established, potent androgen with a high affinity for the androgen receptor. Its biological activities and the experimental methods to assess them are well-documented. In contrast, while 3α-Hydroxyandrost-4-en-17-one is classified as an androgen, there is a notable lack of publicly available, direct comparative data on its androgenic potency relative to DHT.
For researchers and drug development professionals, this guide highlights the need for further studies to quantitatively characterize the androgenic profile of 3α-Hydroxyandrost-4-en-17-one. The experimental protocols detailed herein provide a framework for conducting such comparative analyses, which would be invaluable for a more complete understanding of its biological activity and potential therapeutic applications. Future research should focus on determining the relative binding affinity of 3α-Hydroxyandrost-4-en-17-one for the androgen receptor and assessing its in vivo androgenic effects using standardized assays like the Hershberger bioassay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Androgen receptor - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-4-androsten-17-one | C19H28O2 | CID 6914763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyandrost-4-en-17-one | C19H28O2 | CID 151043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolite Profiles of 3alpha-Hydroxyandrost-4-en-17-one and Other Prohormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolite identification and metabolic pathways of 3alpha-Hydroxyandrost-4-en-17-one and other significant prohormones. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction to Prohormone Metabolism
Prohormones are precursors to active steroid hormones and undergo extensive metabolism in the body. The resulting metabolites can possess their own biological activities, influencing the overall pharmacological profile of the parent compound. Understanding the metabolic fate of these substances is crucial for assessing their efficacy, safety, and for developing accurate detection methods. This compound is a metabolite of various androstane steroids and its formation is a key step in androgen action.[1] The stereochemistry of the hydroxyl group significantly impacts the biological activity and metabolic pathway.[1]
Comparative Metabolite Profiles
The metabolic pathways of prohormones are complex and can result in a variety of metabolites. This section compares the identified metabolites of this compound with those of other commonly known prohormones such as Androstenedione and Dehydroepiandrosterone (DHEA).
Table 1: Key Metabolites of Selected Prohormones
| Prohormone | Parent Compound | Key Metabolites | Primary Metabolic Reactions |
| This compound | Endogenous metabolite/Exogenous administration | Androsterone, Etiocholanolone[2] | Oxidation, Reduction |
| Androstenedione | Androst-4-ene-3,17-dione | Testosterone, Estrone, 6α-hydroxyandrost-4-ene-3,17-dione, 6α,17β-dihydroxyandrost-4-en-3-one[3] | Reduction, Aromatization, Hydroxylation[3][4] |
| Dehydroepiandrosterone (DHEA) | 3β-Hydroxyandrost-5-en-17-one | Androstenedione, Testosterone, Epiandrosterone[5] | Isomerization, Oxidation, Reduction[6] |
| 1-Androstenedione | 5α-Androst-1-en-3,17-dione | 3α-hydroxy-5α-androst-1-en-17-one (1-DHA), 1-Testosterone, 5α-androst-1-ene-3α,17β-diol, 5α-androst-1-ene-3β,17β-diol[7] | Reduction |
Experimental Protocols for Metabolite Identification
Accurate identification of prohormone metabolites relies on sophisticated analytical techniques. Below are detailed methodologies for commonly employed experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling
GC-MS is a cornerstone technique for the separation and identification of steroid metabolites in biological samples, particularly urine.
Sample Preparation:
-
Enzymatic Hydrolysis: To cleave conjugated metabolites (glucuronides and sulfates), urine samples are treated with β-glucuronidase from E. coli.
-
Extraction: The hydrolyzed sample is subjected to liquid-liquid extraction (LLE) using an organic solvent such as diethyl ether.[3]
-
Derivatization: To increase volatility and thermal stability for GC analysis, the extracted metabolites are derivatized. A common method is trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 6890N or similar, equipped with a capillary column (e.g., Agilent Ultra-1).[7]
-
Carrier Gas: Helium.[7]
-
Oven Temperature Program: A gradient is used to separate the metabolites, for example, starting at 183°C, ramping to 232°C, and then to 310°C.[7]
-
Mass Spectrometer: An Agilent 5973 inert mass selective detector or equivalent, operated in electron ionization (EI) mode.[7]
-
Data Analysis: Metabolites are identified by comparing their retention times and mass spectra with those of reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis
LC-MS/MS offers high sensitivity and specificity and is suitable for analyzing a wide range of steroid metabolites without derivatization.
Sample Preparation:
-
Protein Precipitation and Extraction: For serum or plasma samples, proteins are precipitated with a solvent like methanol. This is often followed by liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[8]
-
Derivatization (Optional): While not always necessary, derivatization can be used to enhance ionization efficiency for certain steroids.[8]
LC-MS/MS Analysis:
-
Liquid Chromatograph: A system like the Agilent 1200 series or Shimadzu Nexera uHPLC.[9]
-
Column: A reverse-phase column, such as a Kinetex C18.[9]
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and methanol).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex 6500+) operated in electrospray ionization (ESI) positive or negative mode.[9]
-
Data Analysis: Metabolites are identified and quantified using multiple reaction monitoring (MRM) by selecting specific precursor-product ion transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural elucidation of novel metabolites.[10][11]
Sample Preparation:
-
Purified metabolite samples are dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the complete chemical structure and stereochemistry of the metabolite.[12]
-
Data Analysis: The chemical shifts, coupling constants, and correlation signals are analyzed to piece together the molecular structure.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.
Caption: Metabolic conversion of Androstenedione.
Caption: GC-MS workflow for metabolite identification.
Conclusion
The identification and comparison of metabolites are fundamental to understanding the complete biological effects of prohormones like this compound. The choice of analytical technique depends on the specific research question, with GC-MS and LC-MS/MS being ideal for screening and quantification, while NMR is indispensable for the structural elucidation of novel metabolites. The data and protocols presented in this guide offer a framework for researchers to design and execute robust studies in the field of steroid metabolism.
References
- 1. 3-Hydroxyandrost-4-en-17-one | 2791-99-3 | Benchchem [benchchem.com]
- 2. Sensitive detection of testosterone and testosterone prohormone administrations based on urinary concentrations and carbon isotope ratios of androsterone and etiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 6. Androgen prohormone - Wikipedia [en.wikipedia.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 10. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 11. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 12. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison for the quantification of 3alpha-Hydroxyandrost-4-en-17-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 3α-Hydroxyandrost-4-en-17-one, also known as androstenedione. The information presented is based on published inter-laboratory comparison studies and validation data, offering insights into the performance of various techniques.
Introduction
Accurate quantification of 3α-Hydroxyandrost-4-en-17-one is crucial in various research and clinical settings, including endocrinology, sports medicine, and pharmaceutical development. The choice of analytical method can significantly impact the reliability of study outcomes. This guide focuses on the two most common methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays.
Methodology Comparison
The primary methods for the quantification of 3α-Hydroxyandrost-4-en-17-one are LC-MS/MS and immunoassays, such as Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Chemiluminescence Immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for steroid hormone analysis.[1][2][3] Its high specificity and sensitivity allow for the accurate measurement of androstenedione, even at low concentrations.[3]
Immunoassays are routinely used due to their high throughput and cost-effectiveness. However, they are known to be susceptible to cross-reactivity with other structurally similar steroids, which can lead to an overestimation of androstenedione concentrations.[1][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS and various immunoassay methods based on data from comparative studies.
Table 1: Method Performance Comparison
| Parameter | LC-MS/MS | Immunoassays (General) |
| Specificity | High | Variable, prone to cross-reactivity[1] |
| Accuracy | High, considered the reference method[3] | Lower, often shows positive bias[1][4] |
| Precision (CV%) | Typically < 10%[3] | Variable |
| Lower Limit of Quantification (LLOQ) | Low (e.g., 0.25 nmol/L)[3] | Generally higher than LC-MS/MS |
Table 2: Reported Differences in Androstenedione Concentration Between Methods
| Comparison | Observation | Reference |
| LC-MS/MS vs. Immunoassay | Androstenedione concentrations were 30% lower with LC-MS/MS.[1] | [1] |
| LC-MS/MS vs. Immunoassay | Immunoassays seem to considerably overestimate high concentrations of androstenedione.[1][4] | [1][4] |
| LC-MS/MS vs. Radioimmunoassay (RIA) | Poor relationship observed, with LC-MS/MS generally giving lower results.[3] | [3] |
Table 3: Performance of a Specific Automated Chemiluminescence Immunoassay (LIAISON) Compared to LC-MS/MS
| Parameter | Finding | Reference |
| Agreement with LC-MS/MS | Good agreement was found with the LIAISON chemiluminescent immunoassay.[5] | [5] |
| Correlation Coefficient (vs. LC-MS/MS) | Not specified | |
| Diagnostic Accuracy (for PCOS) | Demonstrated good diagnostic accuracy in adults.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the quantification of 3α-Hydroxyandrost-4-en-17-one by LC-MS/MS and immunoassay.
LC-MS/MS Protocol
-
Sample Preparation:
-
A small volume of serum or plasma (e.g., 200 µL) is used.[3]
-
An internal standard (e.g., deuterated androstenedione) is added to each sample.[3]
-
Liquid-Liquid Extraction (LLE): The sample is extracted with an organic solvent such as methyl-tert-butyl-ether (MTBE) to isolate the steroids.[3]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase for injection into the LC-MS/MS system.[6]
-
-
Chromatographic Separation:
-
A reverse-phase C18 or similar column is typically used for separation.
-
A gradient elution with a mobile phase consisting of solvents like water with ammonium fluoride and methanol is employed.[7]
-
-
Mass Spectrometric Detection:
-
The analyte is ionized using an appropriate ionization source (e.g., APCI or ESI).
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Immunoassay Protocol (General)
-
Sample Incubation: The sample is incubated in a microplate well coated with antibodies specific to androstenedione.
-
Competitive Binding: A known amount of labeled androstenedione (e.g., enzyme-labeled or radiolabeled) is added to the well. This labeled antigen competes with the unlabeled androstenedione in the sample for binding to the antibodies.
-
Washing: The wells are washed to remove any unbound components.
-
Signal Detection:
-
For ELISA, a substrate is added that reacts with the enzyme label to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of androstenedione in the sample.
-
For RIA, the radioactivity of the bound labeled antigen is measured. The amount of radioactivity is inversely proportional to the concentration of androstenedione.
-
-
Quantification: The concentration is determined by comparing the signal to a standard curve generated with known concentrations of androstenedione.
Visual Representations
Caption: Generalized experimental workflows for LC-MS/MS and Immunoassay.
Caption: Simplified steroid biosynthesis pathway showing the central role of androstenedione.
References
- 1. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of androstenedione and testosterone in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Cross-method comparison of serum androstenedione measurement with respect to the validation of a new fully automated chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of testosterone, androstenedione and 17-hydroxyprogesterone in whole blood collected using Mitra microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to High-Resolution Mass Spectrometry for the Unambiguous Confirmation of 3α-Hydroxyandrost-4-en-17-one Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and unambiguous identification of steroid metabolites is paramount in diverse scientific fields, including clinical diagnostics, forensic toxicology, and pharmaceutical development. One such crucial metabolite is 3α-Hydroxyandrost-4-en-17-one, an isomer of epiandrosterone. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the confirmation of this metabolite, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The confirmation of 3α-Hydroxyandrost-4-en-17-one metabolites can be approached using several analytical platforms. While immunoassays offer high throughput for screening, and gas chromatography-mass spectrometry (GC-MS) provides robust identification, liquid chromatography-mass spectrometry (LC-MS), particularly HRMS, is often considered the gold standard for its sensitivity and specificity.[1]
A key advantage of LC-MS techniques is the relatively simple sample preparation and analysis, which allows for the study of a wide diversity of metabolite structures.[1] In contrast, GC-MS methods often require more complex sample preparation, including derivatization to make the analytes volatile.[2][3] However, GC-MS remains a powerful tool for defining the entire steroid metabolome due to its non-selective nature.[4][5]
| Feature | High-Resolution Mass Spectrometry (LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassays (e.g., ELISA) |
| Specificity | Very High | High | Variable (potential for cross-reactivity) |
| Sensitivity | Very High | High | High |
| Confirmation | Unambiguous | High Confidence | Presumptive |
| Sample Preparation | Simplified | Often requires derivatization | Minimal |
| Analysis Time | Short | Longer | Fast |
| Cost per Sample | Moderate | Moderate | Low |
| Instrument Cost | High | Moderate | Low |
Experimental Protocols
Sample Preparation for LC-HRMS Analysis
Effective sample preparation is crucial for accurate and reproducible results in steroid analysis. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[6][7][8]
Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the biological sample (e.g., urine, serum) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.
Caption: General workflow for LC-HRMS analysis of steroid metabolites.
LC-HRMS Parameters
-
Chromatography: Reversed-phase liquid chromatography using a C18 column is commonly employed for the separation of steroid metabolites.[9]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically used.[10]
-
Mass Analysis: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer, provides accurate mass measurements for confident identification.
Performance Data: LC-MS/MS vs. GC-MS
The following table summarizes typical performance characteristics for the analysis of steroid metabolites using LC-MS/MS and GC-MS. These values can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | LC-MS/MS | GC-MS | Reference |
| Limit of Quantification (LOQ) | 0.005 - 5 ng/mL | ~1 ng/mL | [9][10] |
| **Linearity (R²) ** | >0.995 | >0.99 | [11] |
| Intra-day Precision (%RSD) | <15% | <15% | [11][12] |
| Inter-day Precision (%RSD) | <15% | <15% | [11][12] |
| Recovery | 82 - 112% | Not specified | [11] |
Signaling Pathway and Metabolite Relationships
The accurate identification of 3α-Hydroxyandrost-4-en-17-one is critical for understanding steroid metabolism. This metabolite is part of a complex network of steroidogenic pathways.
Caption: Simplified metabolic relationships of 3α-Hydroxyandrost-4-en-17-one.
Conclusion
High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful and reliable platform for the unambiguous confirmation of 3α-Hydroxyandrost-4-en-17-one metabolites. Its high sensitivity, specificity, and the ability to provide accurate mass measurements make it the preferred method for research, clinical, and anti-doping applications where definitive identification is required. While GC-MS remains a valuable tool for comprehensive steroid profiling, the advantages of LC-HRMS in terms of simpler sample preparation and shorter analysis times are significant for targeted analysis.[1][4]
References
- 1. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. protocols.io [protocols.io]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
Validating 3alpha-Hydroxyandrost-4-en-17-one as a Biomarker for Altered Steroidogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of steroidogenesis is critical for diagnosing and monitoring a range of endocrine disorders, including congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS), as well as for evaluating the impact of novel therapeutics on steroid pathways. While conventional biomarkers have been the cornerstone of diagnosis, the quest for more specific and sensitive markers is ongoing. This guide provides a comparative analysis of 3alpha-Hydroxyandrost-4-en-17-one as an emerging biomarker for altered steroidogenesis, presenting supporting data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound
This compound is a metabolite of androstenedione, a key steroid hormone in the androgen biosynthesis pathway. Its formation is catalyzed by aldo-keto reductase enzymes. As a downstream metabolite, its levels may reflect the overall flux through the androgen synthesis pathway, making it a potential biomarker for conditions characterized by androgen excess or altered steroid metabolism.
Comparative Analysis of Steroid Biomarkers
The diagnosis of disorders involving altered steroidogenesis often relies on the measurement of a panel of steroid hormones. The table below summarizes key biomarkers and their clinical utility.
| Biomarker | Clinical Significance | Measurement Method(s) | Advantages | Limitations |
| 17-Hydroxyprogesterone (17-OHP) | Primary biomarker for 21-hydroxylase deficiency (CAH).[1][2][3] | Immunoassay, LC-MS/MS | Well-established, widely available. | Immunoassays can have cross-reactivity; levels can fluctuate. |
| Androstenedione (A4) | Elevated in CAH, PCOS, and some adrenal tumors.[2][4] | Immunoassay, LC-MS/MS | Reflects adrenal and ovarian androgen production. | Less specific than downstream metabolites. |
| Testosterone | Key androgen; elevated in PCOS and virilizing tumors. | Immunoassay, LC-MS/MS | Direct measure of a potent androgen. | Total testosterone may not reflect bioavailable levels; immunoassays lack sensitivity at low concentrations. |
| Dehydroepiandrosterone (DHEA) and its sulfate (DHEAS) | Primarily adrenal androgens; elevated in adrenal tumors and some cases of PCOS.[5] | Immunoassay, LC-MS/MS | Good marker of adrenal androgen production. | Less potent than testosterone; levels can be influenced by age. |
| 3alpha-Androstanediol glucuronide (3α-AG) | A downstream metabolite of androgens, reflecting peripheral androgen action. | Immunoassay, LC-MS/MS | A validated marker for monitoring CAH, showing strong correlation with other androgens.[6] | Reflects both adrenal and peripheral metabolism. |
| This compound | Potential biomarker for overall androgen flux. | GC-MS, LC-MS/MS | May provide a more integrated measure of androgen production. | Clinical validation is less extensive than for other markers. |
Experimental Data Supporting 3alpha-Metabolites as Biomarkers
While direct validation studies for this compound are emerging, strong evidence for the utility of a closely related metabolite, 3alpha-androstanediol glucuronide (3α-AG), in congenital adrenal hyperplasia (CAH) provides a compelling case for its potential. A study on CAH patients demonstrated that plasma 3α-AG levels are a valid and reliable tool for monitoring the condition.[6] The study found strong positive correlations between 3α-AG and other key androgens:[6]
-
Correlation with Androstenedione (A4): r = 0.73 (females), r = 0.98 (males)
-
Correlation with 17-OHP: r = 0.58 (females), r = 0.84 (males)
-
Correlation with Testosterone: r = 0.83 (females), r = 0.97 (males)
Furthermore, concordance between elevated 3α-AG and elevated A4 was observed in 90% of samples, and with testosterone in 91% of samples.[6] These findings suggest that downstream 3-alpha-hydroxysteroid metabolites can serve as robust indicators of androgen excess.
Experimental Protocols
Accurate quantification of this compound and other steroid hormones is crucial for their validation as biomarkers. Mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for their specificity and sensitivity.
Protocol 1: Quantification of Urinary Steroids by GC-MS
This protocol is adapted from established methods for urinary steroid profiling.
1. Sample Preparation:
- To 1 mL of urine, add an internal standard (e.g., deuterated this compound).
- Perform enzymatic hydrolysis using β-glucuronidase/sulfatase from Helix pomatia to deconjugate the steroids.
- Extract the steroids using solid-phase extraction (SPE) with a C18 cartridge.
- Elute the steroids with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide and dithioerythritol catalyst.
- Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injector Temperature: 280°C.
- Oven Program: Start at 100°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 5 min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS and the internal standard.
Protocol 2: Quantification of Serum Steroids by LC-MS/MS
This protocol is based on established methods for the analysis of androgens in serum.[7][8]
1. Sample Preparation:
- To 200 µL of serum, add an internal standard mix (e.g., deuterated androgens).
- Perform protein precipitation with acetonitrile.
- Centrifuge and collect the supernatant.
- Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further cleanup and concentration.
- Evaporate the final extract to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A linear gradient from 30% to 95% B over 10 minutes.
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and other target androgens.
Signaling Pathways and Experimental Workflows
Visualizing the steroidogenesis pathways and experimental workflows is essential for understanding the context of biomarker validation.
Caption: Simplified Androgen Biosynthesis Pathway.
Caption: General Experimental Workflow for Biomarker Quantification.
Conclusion
This compound holds promise as a valuable biomarker for assessing altered steroidogenesis. Its position as a downstream metabolite of androstenedione suggests it may provide an integrated measure of androgen production. The strong validation of the related compound, 3alpha-androstanediol glucuronide, in CAH provides a solid foundation for further investigation into this compound. The detailed GC-MS and LC-MS/MS protocols provided in this guide offer a starting point for researchers to quantify this and other steroid biomarkers accurately. Further clinical studies are warranted to directly compare the diagnostic performance of this compound with established biomarkers in various endocrine disorders. Such studies will be crucial in defining its role in the clinical management of patients with altered steroidogenesis.
References
- 1. jcrpe.org [jcrpe.org]
- 2. 17-Hydroxyprogesterone, androstenedione, and testosterone in normal children and in prepubertal patients with congenital adrenal hyperplasia | Semantic Scholar [semanticscholar.org]
- 3. A pilot study on the effect of three hydrocortisone dosing regimen on 17 hydroxyprogesterone levels in patients with congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated and diagnostic androgens of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of four androgens and 17‐hydroxyprogesterone in polycystic ovarian syndrome patients by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma 3 alpha-androstanediol glucuronide in normal children and in congenital adrenal hyperplasia due to 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of four androgens and 17-hydroxyprogesterone in polycystic ovarian syndrome patients by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Androgen Metabolism: A Comparative Guide to 3α-Hydroxyandrost-4-en-17-one in Animal Models
For researchers, scientists, and drug development professionals, understanding the metabolic fate of steroid compounds across different preclinical species is paramount for predicting human pharmacokinetics and safety. This guide provides a comparative overview of the metabolism of 3α-Hydroxyandrost-4-en-17-one, an androgenic steroid, in key animal models: primates, rodents, and canines.
While direct comparative studies on 3α-Hydroxyandrost-4-en-17-one are limited, this guide synthesizes available data from studies on structurally similar androgens to provide a predictive metabolic landscape. The primary routes of metabolism involve oxidation, reduction, and hydroxylation, followed by conjugation for excretion. Significant species-specific differences in enzyme expression and activity, particularly within the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families, lead to distinct metabolite profiles.
Comparative Metabolic Pathways
The metabolism of 3α-Hydroxyandrost-4-en-17-one is expected to proceed through several key enzymatic reactions. The primary pathways involve Phase I reactions (oxidation, reduction, hydroxylation) followed by Phase II conjugation (glucuronidation and sulfation) to facilitate excretion.
Below is a diagram illustrating the predicted comparative metabolic pathways in primates (using human data as a proxy), rodents (rat), and canines (dog).
Safety Operating Guide
Safeguarding Research: Proper Disposal of 3alpha-Hydroxyandrost-4-en-17-one
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3alpha-Hydroxyandrost-4-en-17-one, a steroid intermediate, adherence to proper disposal protocols is a critical aspect of the research lifecycle. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[3][5][6] Specifically, do not mix it with strong oxidizing agents, acids, or bases.[3][7]
-
Containerization:
-
Collect waste in a designated, leak-proof container that is compatible with the chemical.[6][8] If possible, use the original container.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6][8]
-
Keep the container securely closed except when adding waste.[5][8]
-
-
Storage:
-
Disposal of Empty Containers:
-
Containers that once held this compound should be considered hazardous.
-
If the compound is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[4][5] The rinsate must be collected and disposed of as hazardous waste.[5]
-
After proper decontamination, deface the original label before disposing of the container as regular trash.[4]
-
-
Arranging for Pickup:
Quantitative Disposal Considerations
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | Laboratories may accumulate no more than 55 gallons of hazardous waste or one quart of acute hazardous waste. | [8] |
| Storage Time Limit (Full Container) | Full containers must be removed from the Satellite Accumulation Area within three days. | [3] |
| Storage Time Limit (Partially Full) | Partially filled, closed, and properly labeled containers may remain in a Satellite Accumulation Area for up to one year. | [3] |
Experimental Protocol: Triple Rinsing of Empty Containers
This protocol is essential for decontaminating empty containers that held this compound, particularly if it is determined to be an acutely hazardous waste.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., ethanol, methanol, or another solvent in which the compound is soluble)
-
Hazardous waste container for collecting rinsate
-
Personal Protective Equipment (PPE)
Procedure:
-
In a chemical fume hood, add a small amount of the selected solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap the container and agitate it vigorously for at least 30 seconds.
-
Pour the solvent (now rinsate) into the designated hazardous waste container.
-
Repeat steps 1-3 two more times for a total of three rinses.
-
Allow the container to air dry completely in the fume hood.
-
Deface the original label on the now-decontaminated container before disposal or recycling according to institutional guidelines.
Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Operational Guidance for Handling 3alpha-Hydroxyandrost-4-en-17-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3alpha-Hydroxyandrost-4-en-17-one, ensuring laboratory safety and procedural integrity.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential to mitigate risks and ensure a safe research environment. This compound is suspected to be a reproductive system toxin, and repeated or prolonged exposure may lead to target organ damage[1].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Standard Operations | Large Quantities/Spills |
| Eye Protection | Safety glasses | Splash goggles |
| Hand Protection | Chemical-resistant gloves | Chemical-resistant gloves |
| Body Protection | Lab coat | Full suit |
| Respiratory Protection | Dust respirator (use an approved/certified respirator or equivalent) | Dust respirator |
| Foot Protection | Standard laboratory footwear | Boots |
Engineering Controls and Handling Procedures
To minimize exposure, always handle this compound within a well-ventilated area.
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits[1]. If operations generate dust, fume, or mist, ventilation is crucial to keep exposure to airborne contaminants below the exposure limit[1].
-
Handling: Do not breathe dust. All equipment containing the material should be grounded. Wear suitable protective clothing. If you feel unwell, seek immediate medical attention and present the safety data sheet if possible[1].
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Ingestion: Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. If large quantities are swallowed, call a physician immediately[1].
-
Eye Contact: Check for and remove any contact lenses. Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs[1].
-
Skin Contact: Wash with soap and water. Cover the irritated skin with an emollient. Get medical attention if irritation develops[1].
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Avoid release to the environment and collect any spillage[2].
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Standard operating procedure for handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
